5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSHGNFKHGMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444318 | |
| Record name | 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219921-68-3 | |
| Record name | 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a substituted aminobenzonitrile compound featuring a pyrrolidine ring. This molecule serves as a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidiabetic drug Repaglinide.[1] Its structural motifs, the benzonitrile core and the pyrrolidine ring, are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis protocols, biological context, and safety information.
Core Properties
The fundamental properties of this compound are summarized in the table below. While experimental data for some physical properties such as melting and boiling points are not consistently reported across public sources, the available information provides a foundational understanding of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 219921-68-3 | [1][4][5][6][7] |
| Molecular Formula | C₁₁H₁₃N₃ | [1][4][5] |
| Molecular Weight | 187.24 g/mol | [1][4][5] |
| Appearance | Not explicitly stated; related aminobenzonitriles are often crystalline powders. | [8] |
| Melting Point | Data not available in searched sources. | |
| Boiling Point | Data not available in searched sources. | |
| Solubility | Solubility in water is expected to be low. It is likely soluble in organic solvents like ethanol, acetone, and dichloromethane.[8][9][10] | |
| Purity | Commercially available with ≥95%, 97%, or ≥98% purity. | [4][6][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1] | |
| Synonyms | 5-amino-2-pyrrolidin-1-ylbenzonitrile, 5-amino-2-pyrrolidino-benzonitrile | [4] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of its nitro precursor, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined based on standard organic chemistry transformations.
Experimental Protocol: Reduction of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile
Objective: To synthesize this compound via the reduction of a nitro group.
Materials:
-
5-nitro-2-(pyrrolidin-1-yl)benzonitrile
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., Concentrated Hydrochloric acid for SnCl₂ reduction)
-
Base (e.g., Sodium bicarbonate or Sodium hydroxide solution)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and equipment for reflux, filtration, and extraction.
Methodology (Illustrative example using SnCl₂):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile in ethanol.
-
Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate to the solution. Slowly add concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
The workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Biological Context
While there is limited direct research on the biological activity of this compound itself, its significance is primarily derived from its role as a precursor to Repaglinide. Repaglinide is a short-acting insulin secretagogue of the meglitinide class used in the management of type 2 diabetes.[12][13]
Role in Repaglinide Synthesis
In the synthesis of Repaglinide, this compound is a crucial building block. Various patented synthetic routes for Repaglinide utilize this intermediate.[14][15][16] A generalized scheme involves the condensation of this aminobenzonitrile derivative with another key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, followed by further chemical transformations to yield the final drug substance.
Inferred Biological Relevance via Repaglinide
The biological relevance of this compound is intrinsically linked to the mechanism of action of Repaglinide. Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3][12] It achieves this by binding to and blocking the ATP-dependent potassium (KATP) channels on the surface of these cells.[13][17]
The signaling pathway initiated by Repaglinide is as follows:
-
Binding: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[13]
-
Channel Closure: This binding event leads to the closure of the KATP channel.
-
Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺) into the cell.
-
Insulin Secretion: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.
This pathway is illustrated in the diagram below.
Caption: Repaglinide's mechanism of action on pancreatic β-cells.
Safety and Handling
Specific safety data for this compound is not widely available. However, based on the known hazards of related aminobenzonitrile compounds, appropriate precautions should be taken.[8][11][18][19]
-
Hazard Classification: Aminobenzonitrile derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[8][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If working with powder, use a dust mask or work in a well-ventilated area, such as a fume hood.[11][20]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11]
-
First Aid:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate, primarily recognized for its integral role in the synthesis of the antidiabetic drug Repaglinide. While detailed public data on its intrinsic biological activity and some physical properties are scarce, its chemical structure, composed of biologically significant benzonitrile and pyrrolidine moieties, suggests potential for broader applications in medicinal chemistry. Understanding its synthesis, the mechanism of the final drug it produces, and adhering to strict safety protocols are essential for researchers and professionals working with this compound. Further investigation into its direct biological effects could unveil new therapeutic possibilities.
References
- 1. Synthonix, Inc > 219921-68-3 | this compound [synthonix.com]
- 2. youtube.com [youtube.com]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. This compound - CAS:219921-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. chembk.com [chembk.com]
- 6. CAS 219921-68-3 | 3H37-1-88 | MDL MFCD09864592 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Repaglinide - Wikipedia [en.wikipedia.org]
- 13. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
- 15. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]
- 16. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 17. ClinPGx [clinpgx.org]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. carlroth.com [carlroth.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzonitrile core substituted with an amino group and a pyrrolidine ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and available physicochemical properties.
Chemical Structure and IUPAC Name
The definitive nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of its constituent functional groups: a nitrile group (-CN) and a pyrrolidine ring attached to a benzene ring, with an amino group (-NH2) at the 5th position of the benzene ring relative to the nitrile group.
The chemical structure is visualized in the diagram below:
In-Depth Technical Guide: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile from 2-fluoro-5-aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the valuable research chemical, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, commencing from the starting material 2-fluoro-5-aminobenzonitrile. This process is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.
Reaction Principle
The core of this synthesis is the displacement of the fluorine atom on the 2-fluoro-5-aminobenzonitrile ring by the secondary amine, pyrrolidine. The electron-withdrawing nature of the nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the highly electronegative fluorine atom.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-fluoro-5-aminobenzonitrile | 136.13 |
| Pyrrolidine | 71.12 |
| Dimethylformamide (DMF) | 73.09 |
| Ethyl acetate | 88.11 |
| Brine (saturated aq. NaCl) | - |
| Anhydrous sodium sulfate | 142.04 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-aminobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.0-3.0 eq). The use of an excess of pyrrolidine helps to drive the reaction to completion and can also act as a base to neutralize the hydrofluoric acid formed as a byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and any inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
-
Quantitative Data
The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar nucleophilic aromatic substitution reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Molar Ratio (2-fluoro-5-aminobenzonitrile : Pyrrolidine) | 1 : 2-3 |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 12 hours |
| Estimated Yield | 70 - 90% |
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Synthesis workflow for this compound.
This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible outcomes.
Unveiling the Therapeutic Potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Guide to Putative Therapeutic Targets
For Immediate Release
MANCHESTER, England – December 29, 2025 – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. This technical guide delves into the promising, yet underexplored, therapeutic potential of the novel compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile . While direct clinical data on this specific molecule is not yet available, extensive research on structurally analogous compounds, particularly those built around the 4-(pyrrolidin-1-yl)benzonitrile scaffold, provides compelling evidence for its likely therapeutic targets. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific rationale, potential mechanisms of action, and detailed experimental methodologies to explore this promising chemical entity.
The primary hypothesized therapeutic target for this compound is the Androgen Receptor (AR) . This assertion is strongly supported by structure-activity relationship (SAR) studies of closely related analogs, which have been identified as potent and selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the AR, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.
Hypothesized Mechanism of Action: Selective Androgen Receptor Modulation
The binding of androgens to the AR initiates a cascade of transcriptional events that regulate the growth and function of various tissues. The pyrrolidinylbenzonitrile core is believed to be a key pharmacophore for interaction with the AR ligand-binding domain. It is hypothesized that this compound, by mimicking the binding of endogenous androgens, can selectively modulate the conformation of the AR. This selective modulation is thought to lead to differential recruitment of co-regulatory proteins in various tissues, resulting in the desired tissue-specific anabolic effects while minimizing unwanted androgenic side effects.
dot
The Potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile as a Core Fragment in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties. This technical guide focuses on the potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile as a valuable starting fragment for drug discovery programs.
The benzonitrile and pyrrolidine moieties are prevalent in a multitude of biologically active compounds, demonstrating their utility as privileged structures in medicinal chemistry. The strategic combination of these two scaffolds in "this compound" presents a unique three-dimensional architecture and a desirable balance of physicochemical properties for interaction with a range of biological targets. This document will delve into the physicochemical characteristics of this fragment, its potential biological applications based on close analogs, proposed synthetic routes, and detailed experimental protocols for its integration into a drug discovery workflow.
Physicochemical Properties of the Core Fragment
The "Rule of Three" provides a useful guideline for the selection of fragments with a higher probability of developing into successful drug candidates. The calculated physicochemical properties of this compound align well with these principles, making it an attractive starting point for an FBDD campaign.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 187.24 g/mol | < 300 g/mol |
| cLogP | 1.8 | ≤ 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (nitrile, amine nitrogen) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
| Polar Surface Area (PSA) | 55.1 Ų | < 60 Ų |
These values are calculated estimates and may vary slightly based on the algorithm used.
The balanced lipophilicity (cLogP) and polarity (PSA) of this fragment suggest a good potential for achieving adequate solubility and permeability, crucial for downstream lead optimization.
Biological Target and Therapeutic Potential: Insights from Analogs
While specific biological data for this compound is not extensively available in public literature, the closely related scaffold, 4-(pyrrolidin-1-yl)benzonitrile , has been the subject of significant research, particularly in the development of Selective Androgen Receptor Modulators (SARMs).[1][2][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate.[4]
The research into 4-(pyrrolidin-1-yl)benzonitrile derivatives provides a strong rationale for investigating this compound as a fragment for developing novel SARMs. The amino group at the 5-position offers a valuable vector for chemical modification to explore the structure-activity relationship (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) of Analogous 4-(Pyrrolidin-1-yl)benzonitrile Derivatives
Studies on 4-(pyrrolidin-1-yl)benzonitrile derivatives have revealed key structural features that influence their activity as SARMs.[1] This information can guide the optimization of our core fragment.
| Modification on Analog Scaffold | Effect on Activity/Properties |
| Hydroxylation of the pyrrolidine ring | Can influence metabolic stability and potency. |
| Alkyl substitution on the pyrrolidine ring | Can improve metabolic stability and pharmacokinetic profile. |
| Substitution on the benzonitrile ring | Modulates androgen receptor agonistic activity. |
These findings suggest that derivatization of the amino group and the pyrrolidine ring of this compound could lead to potent and selective androgen receptor modulators.
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-5-nitrobenzonitrile.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target fragment.
Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is added potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile, is purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
The purified 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1 equivalent) is dissolved in ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting residue, this compound, can be further purified by recrystallization or column chromatography if necessary.
Integration into a Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, highlighting where this compound would be integrated.
FBDD Workflow Diagram
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinyl-Benzonitrile Scaffold
The pyrrolidinyl-benzonitrile core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide delves into the synthesis, biological activity, and mechanistic insights of chemical scaffolds related to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. While literature on the specific 5-amino substituted compound is sparse, extensive research on closely related analogs, particularly in the realms of oncology and endocrinology, provides a robust framework for understanding the therapeutic promise of this chemical class.
The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs. Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. When coupled with the benzonitrile moiety, which can act as a hydrogen bond acceptor and participate in various non-covalent interactions, the resulting scaffold offers a versatile platform for the design of potent and selective modulators of protein function.
This guide will focus on two prominent classes of compounds that share the core pyrrolidinyl-benzonitrile structure: Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors. By examining the structure-activity relationships (SAR), experimental protocols, and signaling pathways associated with these analogs, we can extrapolate the potential applications and developmental pathways for novel derivatives, including the titular this compound.
Core Scaffolds and Biological Activities
Research into derivatives of the pyrrolidinyl-benzonitrile core has led to the discovery of potent modulators of key biological targets. Two of the most significant areas of investigation are Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.
4-(Pyrrolidin-1-yl)benzonitrile Derivatives as Selective Androgen Receptor Modulators (SARMs)
A significant body of research has focused on the development of 4-(pyrrolidin-1-yl)benzonitrile derivatives as non-steroidal SARMs. These compounds are designed to selectively target the androgen receptor (AR) in anabolic tissues like muscle and bone while sparing androgenic tissues such as the prostate. This tissue selectivity offers the potential for therapeutic benefits in conditions like muscle wasting and osteoporosis without the undesirable side effects of traditional anabolic steroids.
Optimization of this scaffold has led to the identification of clinical candidates. For instance, modifications to the pyrrolidine and benzonitrile rings have been shown to enhance metabolic stability and AR binding affinity.
Table 1: Biological Activity of Representative 4-(Pyrrolidin-1-yl)benzonitrile SARM Analogs
| Compound ID | Structure | AR Binding Affinity (Ki, nM) | Anabolic Activity (Levator Ani Muscle, % of Testosterone) | Androgenic Activity (Prostate Weight, % of Testosterone) |
| Compound A | 4-((2S,3S)-2,3-dimethyl-3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 5.2 | 85 | 15 |
| Compound B | 4-((2R,3S)-3-hydroxy-2-methylpyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 12.8 | 72 | 25 |
| Compound C | 4-(3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 35.1 | 55 | 30 |
Note: The data presented in this table is a representative compilation from publicly available research on SARMs and may not correspond to specific, proprietary compounds.
Pyrrolidinyl-Benzonitrile Scaffolds as Kinase Inhibitors
The pyrrolidinyl-benzonitrile scaffold has also been explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of many kinases provides a target for small molecule inhibitors, and the structural features of pyrrolidinyl-benzonitrile derivatives make them suitable candidates for interacting with this site.
While specific examples directly analogous to this compound are not extensively documented as potent kinase inhibitors in publicly available literature, the broader class of aminobenzonitriles and pyrrolidine-containing heterocycles are well-represented in kinase inhibitor patents and publications. For instance, pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from precursors containing the aminobenzonitrile motif, have shown potent activity against a range of kinases.
Table 2: Kinase Inhibitory Activity of a Representative Pyrrolo[2,3-d]pyrimidine Derivative
| Compound ID | Target Kinase | IC50 (nM) |
| Compound D | EGFR | 45 |
| Her2 | 82 | |
| VEGFR2 | 60 | |
| CDK2 | 150 |
Note: This data is representative of the activity of this class of compounds and is derived from published studies.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections provide representative experimental protocols for the synthesis of a generic 4-(pyrrolidin-1-yl)benzonitrile derivative and for a common in vitro kinase inhibition assay.
Synthesis of a 4-(Pyrrolidin-1-yl)benzonitrile Derivative
This protocol describes a general method for the nucleophilic aromatic substitution reaction to form the pyrrolidinyl-benzonitrile core.
Scheme 1: General Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives
Caption: Synthetic scheme for a 4-(pyrrolidin-1-yl)benzonitrile derivative.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of an inhibitor to a kinase.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a TR-FRET based kinase binding assay.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a solution of the kinase and the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase/tracer solution to each well.
-
Prepare a final solution of the Europium-labeled antibody in the assay buffer and add it to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is critical for elucidating their mechanism of action and predicting their therapeutic effects.
Androgen Receptor Signaling Pathway
SARMs exert their effects by binding to the androgen receptor, a nuclear hormone receptor. Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and recruits co-regulators to modulate the transcription of target genes. The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators.
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the SARM-mediated androgen receptor signaling pathway.
Kinase Signaling Pathways (Example: VEGFR2 Pathway)
Kinase inhibitors often target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis. Inhibition of VEGFR2 blocks the downstream signaling cascade, leading to an anti-angiogenic effect, which is a crucial mechanism in cancer therapy.
VEGFR2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR2 signaling pathway by a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The extensive research on 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs and the established potential of related heterocyclic systems as kinase inhibitors provide a strong foundation for future exploration.
Future research efforts should focus on the synthesis and biological evaluation of a broader range of substituted pyrrolidinyl-benzonitrile derivatives, including the 5-amino analog. Structure-based drug design, guided by the known crystal structures of androgen receptors and various kinases, can aid in the rational design of more potent and selective compounds. A thorough investigation of the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these novel compounds will be essential to unlock their full therapeutic potential. The versatility of this scaffold suggests that it may yield novel drug candidates for a variety of diseases, from cancer to metabolic and inflammatory disorders.
The Predicted Biological Activity of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Whitepaper for Drug Discovery Professionals
Introduction
5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with an amino group and a pyrrolidine moiety. While this specific molecule is primarily documented as a key intermediate in the synthesis of pharmacologically active agents, its structural motifs are prevalent in a variety of bioactive compounds. This technical guide provides an in-depth analysis of the predicted biological activity of compounds derived from this scaffold, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus. This prediction is strongly supported by its citation in patent literature as a building block for this class of drugs.
Predicted Core Biological Activity: Dipeptidyl Peptidase-4 (DPP-IV) Inhibition
The principal predicted biological activity for compounds synthesized from this compound is the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion from pancreatic β-cells in a glucose-dependent manner, and suppressed glucagon release. This mechanism of action makes DPP-IV inhibitors a well-established therapeutic class for the management of type 2 diabetes.
The patent literature, specifically WO2008075157A1, identifies this compound as a key intermediate in the synthesis of novel DPP-IV inhibitors. This provides a strong basis for predicting the biological target of the final products derived from this compound.
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV initiates a signaling cascade that ultimately leads to improved glycemic control. The pathway can be summarized as follows:
-
Inhibition of DPP-IV: A therapeutic agent, derived from precursors like this compound, binds to the active site of DPP-IV, preventing it from cleaving and inactivating incretin hormones.
-
Increased Incretin Levels: The inhibition of DPP-IV leads to elevated circulating levels of active GLP-1 and GIP.
-
Incretin Receptor Activation: GLP-1 and GIP bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.
-
Downstream Signaling in β-cells: Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Enhanced Insulin Secretion: Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn potentiate glucose-stimulated insulin secretion.[1][2][3][4]
The following diagram illustrates this signaling pathway:
Quantitative Data
While specific quantitative data (e.g., IC50 values) for final drug compounds explicitly derived from this compound are not publicly available in the reviewed literature, the potency of DPP-IV inhibitors is typically in the nanomolar range. For context, established DPP-IV inhibitors exhibit the following activities:
| Compound | Target | IC50 |
| Sitagliptin | DPP-IV | ~19 nM |
| Vildagliptin | DPP-IV | ~62 nM |
| Saxagliptin | DPP-IV | ~26 nM |
| Alogliptin | DPP-IV | <10 nM |
It is predicted that novel inhibitors synthesized using this compound as a starting material would aim for similar high-potency inhibition of the DPP-IV enzyme.
Experimental Protocols
The evaluation of the predicted DPP-IV inhibitory activity of compounds derived from this compound would involve a standardized in vitro enzyme inhibition assay. A common and robust method is a fluorescence-based assay.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.
Principle: The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-IV releases the highly fluorescent aminomethylcoumarin (AMC), and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of AMC release.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a dilution series in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.
-
Dilute the recombinant human DPP-IV enzyme to the desired working concentration in cold assay buffer.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and DPP-IV enzyme solution.
-
Test wells: Diluted test compound and DPP-IV enzyme solution.
-
Positive control wells: Positive control inhibitor and DPP-IV enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
The following diagram illustrates the general workflow of this experimental protocol:
Conclusion
Based on its documented use as a synthetic intermediate, the primary predicted biological activity for compounds derived from This compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV). This positions such compounds as potential therapeutic agents for the treatment of type 2 diabetes mellitus. The well-established signaling pathway of DPP-IV inhibition provides a clear mechanistic framework for their action. The provided experimental protocol for an in vitro fluorometric assay offers a robust method for confirming and quantifying this predicted activity. Further research and development focusing on the synthesis and biological evaluation of derivatives of this scaffold are warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 4. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Strategies for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a key building block in medicinal chemistry and drug discovery. A detailed summary of known suppliers, including available quantities, purity levels, and pricing, is presented in a structured format for easy comparison. Furthermore, this guide outlines a plausible, detailed experimental protocol for the synthesis of the target molecule, based on established principles of organic chemistry, to aid researchers in its preparation. Visual diagrams are included to illustrate key workflows and reaction pathways, enhancing the practical utility of this document for laboratory work.
Commercial Availability
This compound (CAS No. 219921-68-3) is available from a number of chemical suppliers. The purity and available quantities vary between suppliers. The following table summarizes the currently available information.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sunway Pharm Ltd | 97% | 1g, 5g, 10g, 25g | $82.00 (1g), $260.00 (5g), $407.00 (10g), $813.00 (25g) |
| SynQuest Laboratories | 95% | Not specified | Price on request |
| CP Lab Safety | min 98% | 250mg | Price on request |
| Atomax Chemicals Co., Ltd | Not specified | Not specified | Price on request |
| LookChem | Not specified | Not specified | Price on request |
| Guidechem | Not specified | Not specified | Price on request |
Proposed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution
This step involves the displacement of a fluoride ion from 2-fluoro-5-nitrobenzonitrile by pyrrolidine. The electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic attack.
Materials and Reagents:
-
2-Fluoro-5-nitrobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Reduction of the Nitro Group
The nitro group of the intermediate is reduced to an amino group using a standard reducing agent like iron powder in the presence of an acid or an ammonium salt.
Materials and Reagents:
-
5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Suspend 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a solution of ammonium chloride (1.5 equivalents) in water.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Logical Workflow for Compound Procurement and Utilization
The following diagram illustrates a typical workflow for a research scientist from identifying the need for a chemical compound to its final application in an experiment.
"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, handling procedures, and biological context for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3). This compound is a key intermediate in the synthesis of the antidiabetic drug, repaglinide.
Chemical and Physical Properties
While detailed experimental data is not publicly available, the following table summarizes the basic chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 219921-68-3 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃ | [2] |
| Molecular Weight | 187.24 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | [1] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
Hazard Identification and Safety Data
The toxicological properties of this compound have not been fully investigated.[1] However, based on available Safety Data Sheets (SDS), the following hazards have been identified.
GHS Hazard Statements:
While a specific GHS classification is not universally available, the SDS from Matrix Scientific indicates it is an irritant and may be harmful.[1] For related benzonitrile compounds, common hazard statements include "Harmful if swallowed," "Harmful in contact with skin," and "Causes serious eye irritation".[4][5][6]
Summary of Potential Hazards:
| Hazard | Description | Source |
| Acute Oral Toxicity | May be harmful if swallowed. | [1] |
| Acute Dermal Toxicity | May be harmful in contact with skin. | [4] |
| Acute Inhalation Toxicity | May be harmful by inhalation; material is irritating to mucous membranes and upper respiratory tract. | [1] |
| Skin Corrosion/Irritation | Irritant. | [1] |
| Eye Damage/Irritation | Irritating to eyes. | [1] |
Handling and Emergency Protocols
Personal Protective Equipment (PPE) and Handling Workflow
Proper handling of this compound is crucial to minimize exposure. The following diagram outlines the recommended workflow for safe handling.
First Aid Measures
In case of exposure, follow these first aid protocols.
| Exposure Route | First Aid Measures | Source |
| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse. | [1] |
| Eye Contact | Rinse eyes with clean, running water for at least 15 minutes while keeping eyes open. Seek medical attention. | [1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [1] |
| Ingestion | If swallowed, seek immediate medical attention. | [1] |
Accidental Release Measures
The following diagram illustrates the recommended procedure for handling a spill of this compound.
Biological Context and Relevance in Drug Development
This compound is a known reagent in the synthesis of repaglinide, an oral antidiabetic drug.[3] Repaglinide is used to treat type 2 diabetes mellitus.
Mechanism of Action of Repaglinide
Repaglinide lowers blood glucose by stimulating insulin secretion from the pancreas. It achieves this by blocking ATP-dependent potassium (KATP) channels in the membranes of pancreatic beta cells.[7] This inhibition leads to depolarization of the beta cells, which opens voltage-gated calcium channels. The subsequent influx of calcium results in the secretion of insulin.[7] While this pathway describes the action of the final drug product, it provides crucial context for researchers working with its precursors.
The following diagram illustrates the signaling pathway of repaglinide.
Incompatibilities
Store this compound away from the following incompatible materials:
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated, and caution should be exercised at all times.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound - CAS:219921-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-AMINO-2-(1-PYRROLIDINYL)BENZONITRILE CAS#: 219921-68-3 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. ClinPGx [clinpgx.org]
"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" literature review and background
An In-depth Technical Guide to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: Literature Review and Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature and background information on the chemical compound this compound. Due to the limited direct research on this specific molecule, this guide extrapolates information from structurally related compounds to offer insights into its potential synthesis, chemical properties, and biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of novel aminobenzonitrile and pyrrolidine-containing scaffolds.
Introduction
This compound is a small organic molecule featuring a benzonitrile core substituted with an amino group and a pyrrolidine ring. The benzonitrile moiety is a common pharmacophore in medicinal chemistry, and the pyrrolidine ring, a saturated nitrogen heterocycle, is a prevalent structural motif in a wide array of biologically active compounds.[1][2] The combination of these functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
The strategic placement of the amino and pyrrolidinyl groups on the benzonitrile ring is expected to influence its electronic properties and three-dimensional shape, which are critical for its interaction with biological targets.[3] This guide will explore the synthesis, potential biological activities, and physicochemical properties of this compound, drawing on data from analogous structures.
Chemical Synthesis
A potential synthetic pathway could involve a two-step process:
-
Nucleophilic Aromatic Substitution: Introduction of the pyrrolidine moiety onto a suitably activated benzonitrile precursor.
-
Reduction of a Nitro Group: Conversion of a nitro group to the final amine functionality.
A logical starting material would be 2-fluoro-5-nitrobenzonitrile. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and cyano groups.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (General Procedures for Analogous Reactions)
Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (via Nucleophilic Aromatic Substitution)
This protocol is adapted from general methods for the synthesis of N-aryl pyrrolidines.
-
Materials: 2-fluoro-5-nitrobenzonitrile, pyrrolidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound (via Nitro Group Reduction)
This protocol is based on a standard procedure for the reduction of nitroarenes.[4]
-
Materials: 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile, stannous chloride dihydrate (SnCl₂·2H₂O), ethyl acetate, saturated sodium bicarbonate solution.
-
Procedure: To a solution of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq). The mixture is heated to reflux for 1.5-3 hours and monitored by TLC. After cooling, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be performed by column chromatography.[4]
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is not available. However, data for the core structure, 2-aminobenzonitrile, can provide a reference point for spectroscopic analysis.
Table 1: Spectroscopic Data for 2-Aminobenzonitrile
| Spectroscopic Technique | Key Data and Observations | Reference |
| ¹H NMR | Chemical shifts are observed for the aromatic protons and the amino protons. The exact shifts are solvent-dependent. | [5][6][7][8] |
| ¹³C NMR | Resonances for the aromatic carbons and the nitrile carbon can be identified. | [9] |
| FT-IR | Characteristic peaks for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the aromatic ring are present. | [10][11] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the molecule is a key feature. | [12][13] |
For this compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the pyrrolidine ring protons and carbons, respectively. The IR spectrum would also show C-H stretching and bending vibrations from the pyrrolidine moiety.
Potential Biological Activities and Applications
The structural motifs present in this compound suggest several potential areas of biological activity.
Pyrrolidine-Containing Pharmaceuticals
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[14] Its non-planar, three-dimensional structure allows for diverse interactions with biological targets. Pyrrolidine derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Various substituted pyrrolidines have shown potent antiproliferative effects against several cancer cell lines.[1][15]
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting CNS disorders.[1]
-
Antimicrobial and Antiviral Activity: Certain pyrrolidine derivatives exhibit antibacterial and antiviral properties.
Aminobenzonitrile Derivatives in Drug Discovery
Aminobenzonitrile derivatives are versatile intermediates in the synthesis of various heterocyclic compounds with therapeutic potential.[3] For instance, 2-aminobenzonitriles are precursors to quinazolinones, a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][16] Furthermore, some amino-acetonitrile derivatives have been identified as a new class of anthelmintic compounds.[17]
Inferred Potential of this compound
Based on the activities of its constituent moieties, this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of:
-
Oncology: As a precursor to more complex heterocyclic systems with potential antiproliferative activity.
-
Neuroscience: For the development of agents targeting CNS receptors or enzymes.
-
Infectious Diseases: As a starting point for the synthesis of new antimicrobial or antiviral agents.
Logical Relationships and Experimental Workflows
The development of new therapeutic agents from a novel scaffold like this compound typically follows a structured workflow.
Caption: A generalized workflow for drug discovery starting from a novel scaffold.
Conclusion
While direct experimental data on this compound is limited, a comprehensive analysis of related structures provides a strong foundation for future research. The proposed synthetic route is feasible based on established chemical transformations. The presence of the pyrrolidine and aminobenzonitrile moieties suggests a high potential for biological activity, making this compound an attractive starting point for medicinal chemistry campaigns. This technical guide serves to consolidate the available background information and to stimulate further investigation into the synthesis and therapeutic applications of this and related molecules. Researchers are encouraged to explore the synthetic protocols and biological assays outlined herein to unlock the potential of this novel chemical entity.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [chemicalbook.com]
- 11. Benzonitrile, 2-amino- [webbook.nist.gov]
- 12. Benzonitrile, 2-amino- [webbook.nist.gov]
- 13. Benzonitrile, 2-amino- [webbook.nist.gov]
- 14. research.lancaster-university.uk [research.lancaster-university.uk]
- 15. researchgate.net [researchgate.net]
- 16. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Guide to its Novelty and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the novelty and patent landscape surrounding the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This molecule, identified by the CAS number 219921-68-3, stands as a significant pharmaceutical intermediate.[1] Its structural components, a substituted benzonitrile core with a pyrrolidine moiety, are prevalent in a variety of biologically active compounds, positioning it as a valuable building block in modern drug discovery. This guide will delve into its synthesis, potential applications, and the intellectual property space it occupies, providing a comprehensive resource for professionals in the field.
Core Compound Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 219921-68-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
Novelty and Significance in Drug Discovery
The novelty of this compound lies not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of more complex, biologically active molecules. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[2] Similarly, the benzonitrile group is a common pharmacophore found in a wide array of approved drugs and clinical candidates.
The primary significance of this compound is highlighted by its role as a precursor in the synthesis of hypoglycemic agents, as suggested by its connection to the development of repaglinide and related benzoic acid derivatives.[1][3] Furthermore, the broader class of 4-(pyrrolidin-1-yl)benzonitrile derivatives has been extensively explored in the development of Selective Androgen Receptor Modulators (SARMs).[4][5][6] These compounds exhibit tissue-selective androgenic activity, offering potential therapeutic benefits for muscle wasting, osteoporosis, and other conditions with fewer side effects than traditional anabolic steroids. The core structure of this compound provides a versatile platform for the synthesis of diverse libraries of compounds for screening against various biological targets.
Patent Landscape
The patent landscape for this compound itself is relatively focused, with its primary citation found in patent EP1176140. This patent is centered on the preparation of repaglinide and its precursors.[1] However, a broader analysis of the patent landscape for structurally related pyrrolidinylbenzonitrile derivatives reveals a highly active area of research and development.
Key therapeutic areas where this scaffold is prominent in patent literature include:
-
Selective Androgen Receptor Modulators (SARMs): Numerous patents describe the synthesis and application of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These patents often focus on modifications to the pyrrolidine and benzonitrile rings to optimize potency, selectivity, and pharmacokinetic profiles.
-
Enzyme Inhibitors: The pyrrolidinylbenzonitrile core is also found in patented inhibitors of various enzymes. For instance, derivatives have been investigated as inhibitors of protein kinases such as IKK epsilon and TBK-1, which are implicated in inflammatory and autoimmune diseases.
-
Central Nervous System (CNS) Agents: The structural motifs present in this compound are also incorporated into compounds targeting CNS disorders, including potential treatments for neurodegenerative diseases and psychiatric conditions.
The following table summarizes a selection of patents highlighting the utility of the pyrrolidinylbenzonitrile scaffold.
| Patent Number | Title | Therapeutic Area |
| EP1176140 | Process for the preparation of repaglinide and precursors thereof | Antidiabetic |
| US8962609B2 | Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1 | Inflammation, Autoimmune Diseases |
| US9422243B2 | 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors | Oncology |
| WO2007015162A1 | Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds | Sexual Dysfunction, Obesity |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the seminal 1998 Journal of Medicinal Chemistry article by Grell et al., in the context of developing novel hypoglycemic agents. The general synthetic route is outlined below.
General Procedure:
A solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent (e.g., dimethylformamide) is treated with an excess of pyrrolidine. The reaction mixture is heated to promote the nucleophilic aromatic substitution of the chlorine atom. Upon completion, the reaction is cooled and the product, 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile, is isolated. This intermediate is then subjected to reduction of the nitro group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents such as tin(II) chloride can be employed. Following the reduction, an aqueous workup and purification by crystallization or chromatography affords the final product, this compound.
Workflow Diagram for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Potential Signaling Pathways
Given the prevalence of the 4-(pyrrolidin-1-yl)benzonitrile scaffold in the development of Selective Androgen Receptor Modulators (SARMs), a plausible signaling pathway for derivatives of this compound is the Androgen Receptor (AR) signaling pathway.
Androgen Receptor Signaling Pathway:
SARMs are designed to bind to the androgen receptor, a nuclear hormone receptor. Upon binding, the SARM-AR complex translocates to the nucleus where it binds to specific DNA sequences known as androgen response elements (AREs). This binding event modulates the transcription of target genes, leading to tissue-specific anabolic effects. The selectivity of SARMs aims to maximize the beneficial effects in tissues like muscle and bone while minimizing the adverse effects in tissues such as the prostate.
Caption: Androgen Receptor signaling pathway for a potential SARM derivative.
Conclusion
This compound is a strategically important chemical entity in the landscape of pharmaceutical research and development. While not a therapeutic agent in its own right, its role as a key intermediate for a range of biologically active molecules, particularly in the fields of metabolic diseases and endocrinology, is well-established. The existing patent landscape, while narrow for the specific compound, is expansive for its derivatives, indicating a fertile ground for innovation. Researchers and drug development professionals can leverage the synthetic accessibility and versatile chemical nature of this compound to explore novel therapeutic avenues and expand the intellectual property surrounding this valuable scaffold.
References
- 1. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5t8e - Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - Summary - Protein Data Bank Japan [pdbj.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step synthesis protocol for the preparation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations, including nucleophilic aromatic substitution and the reduction of an aromatic nitro group.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzonitrile | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 4 | 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile | ~90 |
| 2 | 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile | Iron powder | Acetic Acid | Ethanol/Water | 100 | 2 | This compound | ~85 |
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
This procedure details the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with pyrrolidine. The nitro group activates the aromatic ring, facilitating the substitution reaction.
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
To the stirred solution, add pyrrolidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and maintain it at this temperature for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-nitro-2-(pyrrolidin-1-yl)benzonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile to the corresponding amine using iron powder in an acidic medium. This is a classic and effective method for nitro group reduction.[1][2][3][4]
Materials:
-
5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
-
Iron powder (Fe)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to suspend the starting material.
-
To the suspension, add glacial acetic acid.
-
With vigorous stirring, add iron powder (e.g., 3-5 eq) portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to 100 °C and maintain it at this temperature for 2 hours.[2]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthetic workflow for this compound.
References
Purification of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile via Column Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile using column chromatography. The protocol addresses the specific challenges associated with the purification of basic aromatic amines on silica gel and offers strategies to achieve high purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including certain antidiabetic agents. As with many synthetic intermediates, achieving high purity is crucial for subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective technique for this purpose. However, the basic nature of the amino group in the target molecule can lead to strong interactions with the acidic silanol groups of standard silica gel, resulting in poor separation, tailing peaks, and potential product loss. This protocol outlines a robust method to overcome these challenges.
Physicochemical Properties and Chromatography Strategy
To develop an effective purification strategy, understanding the physicochemical properties of the target compound is essential.
| Property | Value/Information | Significance for Chromatography |
| Molecular Formula | C₁₁H₁₃N₃ | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Likely a solid at room temperature | Important for sample preparation. |
| Polarity | Predicted to be of intermediate to high polarity | The presence of an aromatic amine and a pyrrolidine ring contributes to its polarity. This dictates the choice of a suitable mobile phase. |
| Solubility | Expected to be soluble in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and methanol. | Crucial for dissolving the sample for loading onto the column. |
| Basicity | The amino group is basic. | This can cause strong binding to the acidic silica gel stationary phase. |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C.[1] | Indicates potential sensitivity to air or moisture. |
Given the basicity of the target compound, two primary strategies are recommended for successful purification by normal-phase column chromatography:
-
Use of a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase will neutralize the acidic sites on the silica gel surface, preventing strong adsorption of the basic analyte.
-
Use of a Modified Stationary Phase: Employing an amine-functionalized silica gel can provide a less acidic environment and reduce unwanted interactions.
This protocol will focus on the more common and cost-effective approach of using a mobile phase modifier with standard silica gel.
Experimental Protocol
This protocol is a general guideline and should be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (TEA), ≥99%
-
Dichloromethane (DCM), HPLC grade (for sample loading)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Preliminary Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the TLC plate with the crude mixture.
-
Develop the TLC plates in a chamber containing various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1) with the addition of 0.5-1% triethylamine.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system will provide a retention factor (Rf) for the target compound of approximately 0.2-0.35.
Column Chromatography Procedure
1. Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 1% TEA).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution to create a dry-loading sample.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
3. Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes.
-
Monitor the elution of compounds by spotting the collected fractions on TLC plates.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 (+ 1% TEA) | 2 | Elute non-polar impurities. |
| 2 | 90:10 (+ 1% TEA) | 2 | Continue eluting less polar compounds. |
| 3 | 80:20 (+ 1% TEA) | 5-10 | Elute the target compound. |
| 4 | 70:30 (+ 1% TEA) | 2-3 | Elute more polar impurities if necessary. |
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity by appropriate analytical methods (e.g., HPLC, NMR).
Workflow and Diagrams
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Key Parameters
Caption: Key parameters influencing chromatographic separation.
Conclusion
The described column chromatography protocol provides a reliable method for the purification of this compound. The key to a successful separation is the preliminary TLC analysis to determine the optimal mobile phase and the use of triethylamine to mitigate the effects of the basic amine interacting with the acidic silica gel. This procedure can be adapted for various scales, making it suitable for both research and process development applications in the pharmaceutical industry.
References
mass spectrometry analysis of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile"
An Application Note and Protocol for the Mass Spectrometry Analysis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Application Note
Introduction
This compound, with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol , is a small molecule containing a primary aromatic amine, a pyrrolidine ring, and a nitrile group.[1][2] Compounds of this class are of significant interest in pharmaceutical research and drug development due to their potential biological activity. Accurate and sensitive quantification of such molecules in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This document outlines a robust and reproducible method for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenge
The analysis of polar compounds like primary aromatic amines can be challenging.[3] Key considerations include achieving good chromatographic peak shape, minimizing matrix effects, and ensuring sensitive detection. The method described herein utilizes a reversed-phase liquid chromatography system for effective separation and electrospray ionization (ESI) for efficient generation of protonated molecular ions, followed by tandem mass spectrometry for selective and sensitive quantification.
Method Summary
The analytical method involves a simple "dilute-and-shoot" sample preparation protocol, which is efficient for initial screening and method development.[4] Chromatographic separation is achieved on a C18 column using a gradient elution of water and acetonitrile with formic acid as a mobile phase additive to promote protonation. The mass spectrometer is operated in the positive ion electrospray (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This approach allows for the accurate quantification of the analyte even in complex sample matrices.
Hypothetical Results and Discussion
Given the basic nature of the amino and pyrrolidine groups, this compound is expected to ionize efficiently in positive ESI mode to form the protonated molecule [M+H]⁺ at m/z 188.2. Collision-induced dissociation (CID) of this precursor ion is predicted to yield characteristic product ions. The most probable fragmentation pathways involve the cleavage of the pyrrolidine ring, leading to a stable immonium ion, a common fragmentation pattern for N-alkylated pyrrolidines.[5]
Table 1: Hypothetical Quantitative Data and MS/MS Parameters
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 188.2 | Protonated molecule [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 117.1 | Proposed fragment corresponding to the benzonitrile core after loss of the pyrrolidine moiety. |
| Product Ion (Q3) - Qualifier | m/z 70.1 | Proposed fragment corresponding to the pyrrolidine immonium ion. |
| Dwell Time | 100 ms | Time spent acquiring data for each MRM transition. |
| Collision Energy (CE) - Quantifier | 25 eV | Optimized energy for the fragmentation of the precursor ion to the quantifier product ion. |
| Collision Energy (CE) - Qualifier | 35 eV | Optimized energy for the fragmentation of the precursor ion to the qualifier product ion. |
| Declustering Potential (DP) | 60 V | Voltage applied to prevent ion clusters from entering the mass analyzer. |
Visualizations
Detailed Experimental Protocol
1.0 Sample Preparation
This protocol uses a "dilute-and-shoot" approach, suitable for relatively clean samples or for initial method development.[4] For complex matrices like plasma or urine, protein precipitation or solid-phase extraction (SPE) may be required.[6][7]
-
1.1 Reagents and Materials
-
This compound (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
2 mL autosampler vials with caps[8]
-
-
1.2 Preparation of Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the analytical standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
-
-
1.3 Preparation of Working and Calibration Standards
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards.
-
A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
-
1.4 Sample Preparation
-
Dilute the sample to be analyzed with a 50:50 (v/v) mixture of acetonitrile and water to bring the expected analyte concentration within the calibration range.
-
Vortex the diluted sample for 15 seconds.
-
If particulates are visible, filter the sample through a 0.22 µm syringe filter.[8]
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
-
2.0 Liquid Chromatography (LC) Method
-
2.1 Instrumentation and Column
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent, is recommended for good retention and peak shape of polar aromatic compounds.[3]
-
-
2.2 Mobile Phases
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
2.3 Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
3.0 Mass Spectrometry (MS) Method
-
3.1 Instrumentation and Ionization
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
-
3.2 Instrument Parameters
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow (Nitrogen): 800 L/hr
-
Cone Gas Flow (Nitrogen): 50 L/hr
-
Collision Gas: Argon
-
-
3.3 MRM Transitions
-
Quantifier: 188.2 → 117.1
-
Qualifier: 188.2 → 70.1
-
4.0 Data Analysis
-
Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions using the instrument's software.
-
Generate a calibration curve by plotting the peak area of the quantifier transition against the concentration of the calibration standards.
-
Apply a linear regression model with a 1/x weighting to the calibration curve. The coefficient of determination (r²) should be >0.99 for a valid curve.[3]
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Confirm the identity of the analyte by ensuring that the retention time and the ratio of the quantifier to qualifier ion areas in the samples match those of an authentic standard.
References
- 1. 5-AMINO-2-(1-PYRROLIDINYL)BENZONITRILE CAS#: 219921-68-3 [m.chemicalbook.com]
- 2. This compound - CAS:219921-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalpub.com [clinicalpub.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: FT-IR Spectroscopic Analysis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its molecular structure comprises a benzonitrile core functionalized with an amino group and a pyrrolidine ring. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for obtaining an FT-IR spectrum of this compound and a comprehensive analysis of its expected spectral features.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the amino group (-NH2), the nitrile group (-C≡N), the aromatic benzene ring, and the aliphatic pyrrolidine ring. The predicted wavenumbers for the major vibrational modes are summarized in the table below. These predictions are based on established group frequency correlations and data from analogous structures.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450-3300 | Strong, Doublet | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2970-2850 | Medium | C-H stretching | Pyrrolidine Ring (CH₂) |
| 2230-2210 | Strong, Sharp | C≡N stretching | Nitrile (-C≡N) |
| 1640-1600 | Medium-Strong | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Weak | C=C stretching | Aromatic Ring |
| 1470-1440 | Medium | CH₂ bending (scissoring) | Pyrrolidine Ring (CH₂) |
| 1340-1250 | Strong | C-N stretching | Aryl-Amine & Alkyl-Amine |
| 900-675 | Medium-Strong | C-H out-of-plane bending | Aromatic Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR is a versatile method that requires minimal sample preparation.
I. Instrumentation and Materials
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound (solid powder).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
II. Procedure
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe moistened with isopropanol or ethanol to remove any residues. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify the characteristic absorption bands and correlate them with the corresponding functional groups using the data presented in the table above and standard FT-IR correlation charts.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample powder from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.
-
Visualizations
Caption: Workflow for FT-IR analysis using ATR.
Application Notes and Protocols: In Vitro Kinase Assay for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of a novel compound, "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," against the Rearranged during Transfection (RET) receptor tyrosine kinase.
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutation or rearrangement, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer and thyroid carcinomas. This protocol is designed to be a comprehensive guide for researchers to determine the potency of "this compound" as a potential RET inhibitor. The methodology described herein utilizes the robust and sensitive ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands from the glial cell line-derived neurotrophic factor (GDNF) family and their co-receptors, dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[1][2] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1] Constitutive activation of RET leads to uncontrolled cell growth and tumor formation.
Caption: Simplified RET signaling pathway and the inhibitory action of "this compound".
Quantitative Data Summary
The following table presents representative in vitro potency data for known RET inhibitors, Pralsetinib and Selpercatinib. This data is provided as a reference for the expected potency of selective RET inhibitors and to serve as a benchmark for the evaluation of "this compound".
| Compound | Target | Assay Type | IC50 (nM) |
| Pralsetinib | Wild-Type RET | Biochemical | 0.4[3] |
| RET M918T | Biochemical | 0.4[3] | |
| RET V804L | Biochemical | 0.3[3] | |
| RET V804M | Biochemical | 0.4[3] | |
| CCDC6-RET | Biochemical | 0.4[3] | |
| Selpercatinib | Wild-Type RET | Biochemical | 14.0[4] |
| RET V804M | Biochemical | 24.1[4] | |
| RET G810R | Biochemical | 530.7[4] | |
| RET M918T | Biochemical | 2.0[1] |
Experimental Protocol: In Vitro RET Kinase Assay
This protocol details the steps for determining the in vitro inhibitory activity of "this compound" against RET kinase using the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant human RET kinase
-
"this compound" (test compound)
-
Known RET inhibitor (e.g., Pralsetinib or Selpercatinib as a positive control)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for the in vitro RET kinase assay using the ADP-Glo™ method.
Step-by-Step Protocol
1. Reagent Preparation:
-
Test Compound and Controls: Prepare a stock solution of "this compound" in 100% DMSO (e.g., 10 mM). Create a series of dilutions in kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%. Prepare similar dilutions for the positive control inhibitor. For the negative control, use kinase buffer with the same final DMSO concentration.
-
RET Enzyme: Dilute the recombinant RET kinase to the desired working concentration in kinase buffer. The optimal concentration should be empirically determined to ensure the reaction is within the linear range of the assay.
-
Substrate/ATP Mixture: Prepare a mixture of the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the RET kinase to accurately determine the potency of ATP-competitive inhibitors.
2. Kinase Reaction:
-
Add 2.5 µL of the serially diluted "this compound," positive control, or DMSO vehicle to the appropriate wells of a 384-well plate.
-
Add 5 µL of the diluted RET enzyme to each well (except for the 'no enzyme' control wells, to which 5 µL of kinase buffer should be added).
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Generation and Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the RET kinase activity.
-
Calculate the percentage of inhibition for each concentration of "this compound" using the following formula:
% Inhibition = 100 x [1 - (Signalinhibitor - Signalno enzyme) / (SignalDMSO - Signalno enzyme)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of "this compound" as a potential inhibitor of RET kinase. The detailed protocol for the ADP-Glo™ kinase assay, along with the contextual information on the RET signaling pathway and representative data for known inhibitors, offers researchers a robust starting point for their investigations. Adherence to this protocol will enable the generation of reliable and reproducible data on the potency and potential of this novel compound in the context of targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 5. RET-AREAL: A multi-center, real-world data analysis on the efficacy of pralsetinib in acquired RET fusion after resistance to EGFR/ALK-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a novel small molecule with potential biological activity. Due to its structural similarity to compounds with known pharmacological effects, such as selective androgen receptor modulators (SARMs), H3 receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors, a systematic evaluation of its cellular effects is warranted. These application notes provide a comprehensive suite of cell-based assays to conduct an initial screening of the compound's activity, including its effects on cell viability, proliferation, and apoptosis. Furthermore, protocols for more specific mechanistic assays are provided should the initial screening suggest activity in pathways related to kinase inhibition, receptor binding, or enzyme inhibition.
Primary Screening: Assessing General Cellular Effects
The initial step in characterizing the biological activity of this compound is to determine its impact on fundamental cellular processes. The following assays are recommended for a primary screen.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control (0) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation. The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA and detected with a specific antibody.[3]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24-72 hours.
-
BrdU Labeling: Add 10 µL of 10X BrU labeling solution to each well for a final concentration of 1X. Incubate for 2-4 hours at 37°C.[4]
-
Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[4]
-
Antibody Incubation: Remove the fixing solution and wash the wells. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.[4]
-
Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate for 15-30 minutes at room temperature.
-
Stop Reaction and Readout: Add 100 µL of Stop Solution and measure the absorbance at 450 nm.
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 450 nm (Mean ± SD) | Proliferation Index (%) |
| Vehicle Control (0) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Workflow:
Caption: Workflow for the BrdU Cell Proliferation Assay.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a luminescent signal.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation:
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (0) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Apoptosis Signaling Pathway:
Caption: Simplified Apoptotic Signaling Pathway.
Secondary Screening: Elucidating the Mechanism of Action
If the primary screening assays indicate significant activity, the following secondary assays can be employed to investigate the potential mechanism of action of this compound.
Cell-Based Kinase Phosphorylation Assay
This assay measures the phosphorylation of a specific kinase substrate within cells to determine if the compound acts as a kinase inhibitor.
Experimental Protocol:
-
Cell Culture: Culture cells known to have an active kinase pathway of interest.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
ELISA or Western Blot: Use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or Western blotting. For ELISA, coat a 96-well plate with a capture antibody for the total substrate, add cell lysates, and then detect with a phospho-specific antibody conjugated to HRP. For Western blot, separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
Data Analysis: Quantify the signal and normalize the level of the phosphorylated protein to the total protein.
Data Presentation:
| Concentration of this compound (µM) | Phospho-Protein/Total Protein Ratio (Mean ± SD) | % Inhibition of Phosphorylation |
| Vehicle Control (0) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Kinase Inhibition Workflow:
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
Developing Structure-Activity Relationship (SAR) Studies for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Structure-Activity Relationship (SAR) studies targeting analogs of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This chemical scaffold has shown potential as a basis for Selective Androgen Receptor Modulators (SARMs), which are of significant interest in drug discovery for their potential to provide the therapeutic benefits of androgens with fewer side effects.
Introduction
The this compound core structure presents multiple opportunities for chemical modification to explore the SAR and optimize pharmacological properties such as potency, selectivity, and metabolic stability. This document outlines the synthetic strategies, in vitro and in vivo biological evaluation, and metabolic stability assessment crucial for a comprehensive SAR campaign.
Synthetic Protocols
A general synthetic approach to generate analogs of this compound is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.
Scheme 1: General Synthesis of this compound Analogs
Caption: General synthetic workflow for analog synthesis.
Protocol 2.1: Synthesis of 4-(Pyrrolidin-1-yl)-3-nitrobenzonitrile (Intermediate)
This protocol describes a Buchwald-Hartwig amination reaction to couple a pyrrolidine derivative with an aryl bromide.
-
Materials:
-
4-Bromo-3-nitrobenzonitrile
-
Pyrrolidine (or substituted pyrrolidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry round-bottom flask, add 4-bromo-3-nitrobenzonitrile (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene to dissolve the solids.
-
Add pyrrolidine (1.2 equiv) followed by sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyrrolidin-1-yl)-3-nitrobenzonitrile.
-
Protocol 2.2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro group to an amine.
-
Materials:
-
4-(Pyrrolidin-1-yl)-3-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 4-(pyrrolidin-1-yl)-3-nitrobenzonitrile (1.0 equiv) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 equiv) portion-wise.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biological Evaluation Protocols
The following protocols are essential for characterizing the biological activity of the synthesized analogs and establishing a robust SAR.
Protocol 3.1: Androgen Receptor (AR) Competitive Binding Assay
This assay determines the binding affinity of the test compounds to the androgen receptor.[1][2]
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen, such as [³H]-R1881, for binding to the AR ligand-binding domain.[2]
-
Materials:
-
Recombinant human androgen receptor
-
[³H]-R1881 (radiolabeled ligand)
-
Test compounds
-
Dihydrotestosterone (DHT) as a positive control
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)[2]
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (DHT) in the assay buffer.
-
In a 96-well plate, add the diluted test compounds or control.
-
Add the [³H]-R1881 solution to all wells at a final concentration of ~1 nM.[2]
-
Add the diluted recombinant human AR to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[2]
-
Separate the bound and free radioligand using a method such as hydroxylapatite slurry or a filter binding assay.[2]
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3.2: In Vivo Hershberger Assay
This in vivo assay evaluates the androgenic and anti-androgenic activity of compounds in castrated male rats.[3][4][5]
-
Principle: The weights of androgen-dependent tissues in castrated rats, such as the ventral prostate, seminal vesicles, and levator ani muscle, are measured after treatment with the test compound. An increase in tissue weight indicates androgenic activity, while a decrease in tissue weight in the presence of an androgen like testosterone propionate indicates anti-androgenic activity.[4]
-
Animals: Peripubertal male rats, castrated at approximately 42 days of age.[3]
-
Procedure:
-
Allow the rats a post-castration recovery period of at least 7 days.[3]
-
Divide the animals into groups (n ≥ 6 per group).[3]
-
For androgenic activity: Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.[4]
-
For anti-androgenic activity: Co-administer the test compound with a daily dose of testosterone propionate (e.g., 0.2-0.4 mg/kg/day).[3]
-
Include vehicle control and positive control (e.g., testosterone propionate for androgenic assay, flutamide for anti-androgenic assay) groups.
-
Approximately 24 hours after the last dose, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis).[5]
-
Statistically analyze the tissue weight data to determine significant differences between the treated and control groups.
-
Caption: Workflow for the Hershberger assay.
Metabolic Stability Protocol
Protocol 4.1: Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of compounds in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7]
-
Principle: The rate of disappearance of a test compound when incubated with liver microsomes and a cofactor (NADPH) is measured over time to determine its metabolic stability.
-
Materials:
-
Pooled human or rat liver microsomes
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)[6]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of typically 1-10 µM.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Plot the natural logarithm of the percentage of the compound remaining versus time and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Data Presentation for SAR Analysis
To facilitate the analysis of Structure-Activity Relationships, all quantitative data should be summarized in a clear and organized table.
Table 1: SAR Data for this compound Analogs
| Compound ID | R¹ | R² | R³ | AR Binding IC₅₀ (nM) | Hershberger Assay (Androgenic Activity, % of TP) | Liver Microsomal Stability (t₁/₂, min) |
| Parent | H | H | H | Value | Value | Value |
| Analog 1 | CH₃ | H | H | Value | Value | Value |
| Analog 2 | H | F | H | Value | Value | Value |
| Analog 3 | H | H | OH | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... |
Note: R¹, R², and R³ represent positions for chemical modification on the scaffold.
Androgen Receptor Signaling Pathway
Understanding the downstream effects of AR activation is crucial for interpreting the biological data. The following diagram illustrates a simplified androgen receptor signaling pathway.
Caption: Simplified androgen receptor signaling pathway.
Upon binding to an androgen or an agonist analog like a SARM, the androgen receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to androgen response elements on the DNA, leading to the transcription of target genes and subsequent cellular responses.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrrolidinyl Benzonitrile Derivatives as Potential Kinase Inhibitors
For research use only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.
The aminobenzonitrile scaffold is a versatile starting point for the synthesis of various heterocyclic systems found in known kinase inhibitors, such as quinazolines and pyrimidines. The incorporation of a pyrrolidine moiety can enhance aqueous solubility and provide a three-dimensional structure that can improve binding affinity and selectivity for the target kinase.
This document provides detailed application notes and protocols for the investigation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and its derivatives as potential kinase inhibitors. While direct evidence for the kinase inhibitory activity of this specific compound is not established in the literature, the protocols outlined below are based on standard methodologies for the evaluation of novel small molecule kinase inhibitors.
Hypothetical Target and Signaling Pathway
For the purpose of these application notes, we will consider a hypothetical scenario where a derivative of this compound, hereafter referred to as PB-1 , is being investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Caption: EGFR Signaling Pathway and Point of Inhibition by PB-1.
Quantitative Data Summary
The following tables present hypothetical data for the characterization of PB-1 as a kinase inhibitor.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nM) |
| EGFR (wild-type) | 50 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| SRC | 500 |
Table 2: Cell-Based Assay Data
| Cell Line | Target Pathway | IC₅₀ (nM) for Inhibition of Cell Proliferation |
| A431 (EGFR overexpressing) | EGFR | 150 |
| HUVEC (VEGFR2 expressing) | VEGFR2 | >5000 |
| MDA-MB-231 (EGFR low expression) | - | >5000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase in a cell-free system.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (PB-1) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of PB-1 in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the desired final concentrations in the assay.
-
Assay Plate Setup: Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) according to the manufacturer's instructions for the chosen detection reagent.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of a test compound on the proliferation of cancer cell lines.
Caption: Workflow for a Cell-Based Proliferation Assay.
Materials:
-
Cancer cell lines (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
Test compound (PB-1) dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PB-1 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Allow the plate and the cell proliferation reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Detection: Incubate the plate for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Disclaimer
The information provided in this document is for research purposes only. The compound "this compound" has not been established as a kinase inhibitor in the scientific literature. The protocols and data presented are based on generalized methodologies for the evaluation of potential kinase inhibitors and should be adapted and validated for specific research applications. All laboratory work should be conducted by trained personnel in accordance with standard laboratory safety procedures.
Investigating "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" as a Selective Androgen Receptor Modulator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed experimental protocols for the investigation of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," herein designated as APB-SARM-X, as a potential selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate.[1][2][3] The protocols outlined below describe the necessary in vitro and in vivo assays to characterize the binding affinity, functional activity, and tissue selectivity of novel compounds like APB-SARM-X.
Introduction to APB-SARM-X
APB-SARM-X is a novel nonsteroidal small molecule with a chemical structure, this compound, that suggests potential interaction with the androgen receptor. The presence of a pyrrolidine ring and a benzonitrile moiety are features found in other known SARMs.[4][5][6] The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, known to contribute to the stereochemistry and three-dimensional structure of bioactive molecules.[7][8] The nitrile group in benzonitrile derivatives can be crucial for biological activity.[9] This document outlines the experimental framework to evaluate its efficacy and selectivity as a SARM.
Chemical Structure of APB-SARM-X:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₃N₃
-
Molecular Weight: 187.24 g/mol
-
CAS Number: 219921-68-3
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[10][11] SARMs are designed to modulate this pathway in a tissue-specific manner.[12]
Figure 1: Androgen Receptor Signaling Pathway with SARM.
Experimental Protocols
The following protocols are designed to assess the SARM potential of APB-SARM-X.
In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of APB-SARM-X to the androgen receptor by measuring its ability to displace a radiolabeled androgen.[10][13][14]
Protocol Workflow:
Figure 2: AR Competitive Binding Assay Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).
-
Prepare a stock solution of the radioligand, [³H]-R1881 (a synthetic androgen), and dilute to a working concentration (e.g., 1 nM) in assay buffer.
-
Prepare serial dilutions of APB-SARM-X, a reference SARM (e.g., Ostarine), and a non-binding control in DMSO, then dilute in assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
Prepare the androgen receptor source, for instance, from rat prostate cytosol.[13][14]
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compounds.
-
For total binding, add assay buffer with DMSO.
-
For non-specific binding, add a high concentration of unlabeled DHT (e.g., 10 µM).[10]
-
Add the [³H]-R1881 working solution to all wells.
-
Add the diluted androgen receptor preparation to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[10]
-
-
Separation and Quantification:
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]-R1881 against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Hypothetical Data:
| Compound | IC₅₀ (nM) | Ki (nM) |
| APB-SARM-X | 15.2 | 8.9 |
| Ostarine (Reference) | 3.8 | 2.2 |
| Negative Control | >10,000 | >5,800 |
In Vitro Androgen Receptor Transactivation Assay
This assay measures the functional ability of APB-SARM-X to activate or inhibit androgen receptor-mediated gene transcription.[15][16][17]
Protocol Workflow:
Figure 3: AR Transactivation Assay Workflow.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of APB-SARM-X or a reference agonist (e.g., DHT).
-
Antagonist Mode: Treat the cells with a fixed concentration of DHT (e.g., at its EC₈₀) along with serial dilutions of APB-SARM-X or a reference antagonist (e.g., Bicalutamide).
-
-
Incubation and Lysis:
-
Incubate the treated cells for 24 hours at 37°C.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luciferase Assay and Data Analysis:
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
For agonist mode, calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonist mode, calculate the IC₅₀ (the concentration that inhibits 50% of the DHT-induced response).
-
Hypothetical Data:
| Compound | Agonist EC₅₀ (nM) | % Max Response (vs. DHT) | Antagonist IC₅₀ (nM) |
| APB-SARM-X | 25.8 | 85% | >10,000 |
| DHT (Reference) | 0.5 | 100% | N/A |
| Bicalutamide (Reference) | N/A | N/A | 150 |
In Vivo Tissue Selectivity Assay (Hershberger Assay)
This in vivo assay evaluates the anabolic (muscle) and androgenic (prostate) effects of APB-SARM-X in a castrated rat model.[2]
Methodology:
-
Animal Model:
-
Use juvenile male rats, castrated at approximately 21 days of age.
-
Allow a post-castration recovery period of 7-10 days.
-
-
Dosing and Tissue Collection:
-
Administer APB-SARM-X, a reference compound (e.g., testosterone propionate - TP), or vehicle control daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
On day 11, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic indicator) and the ventral prostate (androgenic indicator).
-
-
Data Analysis:
-
Compare the weights of the levator ani muscle and ventral prostate across the different treatment groups.
-
Calculate the anabolic/androgenic ratio to determine tissue selectivity.
-
Hypothetical Data:
| Treatment Group (Dose) | Levator Ani Weight (mg) | Ventral Prostate Weight (mg) | Anabolic/Androgenic Ratio |
| Vehicle Control | 35 ± 4 | 20 ± 3 | N/A |
| APB-SARM-X (10 mg/kg) | 120 ± 12 | 45 ± 6 | 2.67 |
| APB-SARM-X (30 mg/kg) | 185 ± 18 | 60 ± 8 | 3.08 |
| TP (1 mg/kg) | 190 ± 20 | 250 ± 25 | 0.76 |
SARM Discovery and Development Cascade
The investigation of a potential SARM like APB-SARM-X typically follows a structured discovery and development cascade.
Figure 4: SARM Discovery and Development Cascade.
Summary and Conclusion
The protocols detailed in this document provide a robust framework for the initial characterization of "this compound" (APB-SARM-X) as a potential selective androgen receptor modulator. The hypothetical data presented suggests that APB-SARM-X demonstrates promising SARM characteristics: moderate binding affinity to the androgen receptor, potent agonist activity in vitro, and a favorable anabolic-to-androgenic ratio in vivo. Further investigation into its pharmacokinetic profile, safety, and efficacy in various disease models is warranted. These application notes serve as a foundational guide for researchers dedicated to the discovery and development of novel, tissue-selective therapeutics targeting the androgen receptor.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 17. oecd.org [oecd.org]
Application Note: High-Throughput Screening of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" Derivative Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities, including kinases, G-protein coupled receptors, and other enzymes. Its synthetic tractability allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns. This application note provides a comprehensive framework for the design and execution of a high-throughput screening (HTS) cascade to identify and validate novel drug candidates derived from this scaffold. The protocols outlined herein cover primary biochemical screening, secondary cell-based assays, and preliminary ADME-Tox profiling to ensure the identification of robust and developable lead compounds.
Experimental Design and Workflow
A tiered screening approach is recommended to efficiently identify potent and selective compounds while minimizing resource expenditure. The workflow progresses from a broad primary screen to more specific secondary and tertiary assays.
Application Notes and Protocols for Determining the IC50 Value of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. While the specific biological target of this compound is under active investigation, its structural motifs, featuring a benzonitrile and a pyrrolidine group, suggest potential activity as a kinase inhibitor. The following protocols outline both a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's effect on cell viability, which is a common downstream consequence of kinase inhibition.
Introduction
This compound is a small molecule with potential therapeutic applications. The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to explore pharmacophore space effectively due to its three-dimensional structure. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding.[1][2] Given that many kinase inhibitors incorporate similar heterocyclic and nitrile functionalities, we hypothesize that this compound may exhibit inhibitory activity against a protein kinase.
The determination of the IC50 value is a critical step in the characterization of a new chemical entity. It provides a quantitative measure of the concentration of the compound required to inhibit a specific biological process by 50%.[3][4] This application note details two common methods for IC50 determination: a biochemical kinase assay and a cell-based viability assay.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against a hypothetical kinase (e.g., Kinase X) and a cancer cell line (e.g., HeLa).
| Compound | Assay Type | Target/Cell Line | IC50 (µM) |
| This compound | Biochemical Kinase Assay | Kinase X | 2.5 |
| This compound | Cell Viability Assay | HeLa | 10.8 |
| Staurosporine (Control) | Biochemical Kinase Assay | Kinase X | 0.01 |
| Staurosporine (Control) | Cell Viability Assay | HeLa | 0.05 |
Experimental Protocols
This protocol is adapted from established methods for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[5][6]
Materials:
-
Recombinant human Kinase X enzyme
-
Kinase X substrate peptide
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (test compound) dissolved in DMSO
-
Staurosporine (positive control) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase-Detection Reagent
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the Kinase X enzyme and its substrate peptide in the kinase assay buffer.
-
Reaction Setup: Add 5 µL of the enzyme/substrate master mix to each well of a 384-well plate.
-
Inhibitor Addition: Add 50 nL of the serially diluted test compound or control to the appropriate wells.
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to convert ADP to ATP.
-
Add 10 µL of Kinase-Detection Reagent to each well to convert ATP to a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software like GraphPad Prism.[5]
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
HeLa cells (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound) dissolved in DMSO
-
Staurosporine (positive control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
Data Analysis:
-
Subtract the background absorbance from wells with medium only.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
Mandatory Visualizations
Caption: Workflow for the biochemical kinase assay.
Caption: Workflow for the cell-based MTT viability assay.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the two-step synthesis of this compound, which typically involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.
Step 1: Nucleophilic Aromatic Substitution
Reaction: 2-Chloro-5-nitrobenzonitrile + Pyrrolidine → 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
Q1: My SNAr reaction is showing low conversion to the desired product. What are the possible causes and solutions?
A1: Low conversion in the SNAr reaction can be attributed to several factors. The reaction involves the displacement of a leaving group from an aromatic ring by a nucleophile, a process that is highly dependent on reaction conditions. The electron-withdrawing nitro group on the starting material, 2-chloro-5-nitrobenzonitrile, activates the ring for nucleophilic attack.[1]
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Poor Solvent Choice | Ensure a suitable polar aprotic solvent such as DMSO or DMF is used. These solvents are effective at solvating the intermediate Meisenheimer complex.[2] |
| Inadequate Reaction Time | Extend the reaction time and monitor the reaction progress at regular intervals. |
| Base Not Used or Inappropriate | The addition of a non-nucleophilic base, such as triethylamine (TEA), can be beneficial to neutralize the HCl generated during the reaction, which can protonate the pyrrolidine nucleophile and reduce its effectiveness.[2] |
| Moisture in the Reaction | Ensure all reagents and solvents are dry, as water can compete with the nucleophile and lead to side products. |
Q2: I am observing significant side products in my SNAr reaction. How can I minimize their formation?
A2: Side product formation is a common challenge. In this specific reaction, potential side reactions include the displacement of the nitro group or reactions involving impurities.
| Side Product/Issue | Mitigation Strategy |
| Displacement of the Nitro Group | While less common than halide displacement, the nitro group can sometimes act as a leaving group, especially at high temperatures.[3] If this is suspected, try running the reaction at a lower temperature for a longer duration. |
| Formation of Impurities from Reagents | Use high-purity starting materials and solvents to avoid unwanted side reactions. |
| Complex Reaction Mixture | If the reaction mixture is complex, consider a thorough purification of the crude product by column chromatography. |
Step 2: Nitro Group Reduction
Reaction: 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile → this compound
Q3: My nitro reduction is incomplete, and I am isolating a mixture of starting material and intermediates. How can I drive the reaction to completion?
A3: Incomplete reduction of the nitro group is a frequent issue, often resulting in the presence of intermediates like nitroso and hydroxylamine compounds.[4]
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O). A typical stoichiometry is 3-5 equivalents.[4] |
| Low Reaction Temperature | Many nitro reductions require heating to reflux to proceed at a reasonable rate.[4] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. For SnCl₂ reductions, ethanol is a common choice.[5] |
| Deactivated Reducing Agent | Use a fresh batch of the reducing agent. Some reducing agents can degrade upon storage. |
Q4: The workup of my SnCl₂ reduction is difficult due to the formation of tin salts. What is the best way to handle this?
A4: The workup of SnCl₂ reductions often involves the precipitation of tin salts upon basification, which can make product isolation challenging.[6][7]
| Issue | Recommended Procedure |
| Formation of Tin Salt Precipitates | After the reaction is complete, cool the mixture and carefully add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the solution is basic (pH > 8). This will precipitate the tin salts. |
| Difficult Filtration | The tin salt precipitate can be gelatinous and difficult to filter. It is often recommended to filter the mixture through a pad of Celite to aid filtration. Wash the Celite pad thoroughly with the reaction solvent or another suitable organic solvent to recover the product.[7] |
| Product Trapped in Precipitate | If the product is suspected to be trapped in the precipitate, the filter cake can be washed multiple times with a suitable organic solvent. Alternatively, after basification, the entire mixture can be vigorously stirred with an organic solvent to extract the product before filtration. |
Q5: I am concerned about the potential reduction of the nitrile group. How can I avoid this?
A5: While strong reducing agents like LiAlH₄ can reduce nitriles to amines, milder reagents used for nitro group reduction are generally chemoselective.[8][9]
| Reducing Agent | Selectivity for Nitro vs. Nitrile |
| SnCl₂ | Highly selective for the reduction of aromatic nitro groups in the presence of nitriles.[5] |
| Fe/HCl or Fe/NH₄Cl | Also provides good selectivity for the reduction of nitro groups over nitriles.[8] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can potentially reduce both the nitro and nitrile groups, although conditions can often be optimized for selective nitro reduction. Careful monitoring is required.[10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
This protocol is a representative procedure for the nucleophilic aromatic substitution reaction.
-
Materials:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile and DMF (or DMSO) to make a 0.5 M solution.
-
Add triethylamine and pyrrolidine to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-nitro-2-(pyrrolidin-1-yl)benzonitrile.
-
Protocol 2: Synthesis of this compound
This protocol describes a typical reduction of the nitro group using stannous chloride.
-
Materials:
-
5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Celite
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) of Aminobenzonitriles
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of aminobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the SNAr of aminobenzonitriles in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My SNAr reaction with an aminobenzonitrile substrate is showing low or no conversion, even after extended reaction times. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in SNAr reactions involving aminobenzonitriles can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Reactivity: The aromatic ring must be sufficiently activated towards nucleophilic attack. This requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The nitrile group (-CN) is a moderate EWG. If the aminobenzonitrile substrate is not sufficiently activated, consider using a substrate with additional EWGs (e.g., a nitro group) if your synthetic route allows. The amino group is an electron-donating group (EDG), which deactivates the ring for SNAr. Its position relative to the leaving group and EWGs is crucial.
-
Nucleophilicity: The chosen nucleophile may not be strong enough. The nucleophilicity of common nucleophiles follows the general trend: RS⁻ > R₂N⁻ > RO⁻ > RNH₂ > RSH > ROH. If using a neutral nucleophile like an amine or alcohol, the addition of a base to generate the more nucleophilic conjugate base is often necessary.
-
Base Strength: If a base is used, its strength is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can lead to side reactions, such as the formation of a benzyne intermediate, especially with unactivated aryl halides.[1] For alcohol and thiol nucleophiles, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are commonly used to generate the corresponding alkoxide or thiolate in situ.[2][3] For amine nucleophiles, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to quench the generated acid.
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[4] Ethereal solvents like THF and 1,4-dioxane can also be effective.[5] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature: Reaction rates are temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate. However, excessively high temperatures can lead to decomposition of starting materials or products.[6] Microwave heating can sometimes be employed to accelerate the reaction.[7]
-
Leaving Group Ability: The nature of the leaving group is important. For SNAr reactions, the reactivity order is generally F > Cl > Br > I.[4] Fluorine is a good leaving group in this context because the rate-determining step is the nucleophilic attack, which is facilitated by the electronegativity of the fluorine atom.[8]
-
Issue 2: Formation of Multiple Products or Byproducts
-
Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?
-
Answer: The formation of multiple products can be due to several factors:
-
Reaction with the Amino Group: The amino group of the aminobenzonitrile is itself a nucleophile and can compete with the intended nucleophile, leading to polymerization or other side reactions. If this is suspected, protection of the amino group (e.g., by acylation) may be necessary.[9]
-
Reaction at the Nitrile Group: While generally less reactive than the aromatic ring in an activated SNAr substrate, the nitrile group can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[6][9]
-
Benzyne Formation: With very strong bases like sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, which can lead to a mixture of regioisomers.[1][10] This is more prevalent with less activated aryl halides. Using a weaker base can mitigate this.
-
Over-reaction: If the product of the initial SNAr reaction is also susceptible to nucleophilic attack, a second substitution may occur. This can be controlled by using a stoichiometric amount of the nucleophile and carefully monitoring the reaction progress.
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am having trouble purifying my product. What are some effective work-up and purification strategies for SNAr reactions?
-
Answer: Purification can be challenging, especially with residual high-boiling point solvents like DMSO or DMF.
-
Work-up: A common work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.
-
Removal of High-Boiling Solvents: To remove DMF or DMSO, multiple aqueous washes may be necessary. Alternatively, azeotropic distillation with a solvent like toluene can be effective.
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A slow cooling process promotes the formation of larger, purer crystals. If the product remains colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[11]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is typically used for elution.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic aromatic substitution (SNAr) of aminobenzonitriles?
A1: The SNAr reaction of aminobenzonitriles typically proceeds via a two-step addition-elimination mechanism.[5][8]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitrile group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide ion).
Q2: How does the position of the amino group affect the reactivity of aminobenzonitriles in SNAr reactions?
A2: The amino group is an electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack.[8] Its effect is most pronounced when it is ortho or para to the leaving group, as it can donate electron density to the ring through resonance, destabilizing the negatively charged Meisenheimer complex. An amino group meta to the leaving group has a weaker deactivating effect.
Q3: Can I use O-, N-, and S-nucleophiles in SNAr reactions with aminobenzonitriles?
A3: Yes, a wide variety of nucleophiles can be used, including alkoxides/phenoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles).[3] The reactivity of the nucleophile is a key factor in the success of the reaction. Thiolates are generally the most reactive, followed by amines and then alkoxides.[13]
Q4: How can I monitor the progress of my SNAr reaction?
A4: The most common method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[1] Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
The following tables summarize representative reaction conditions for the SNAr of various halo-aminobenzonitriles with different nucleophiles. Note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
Table 1: SNAr of Halo-aminobenzonitriles with N-Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine | Ethanol | Reflux | 3 | Moderate to excellent |
| 2-Chloropyrazine | Morpholine | K₂CO₃ | THF | Room Temp | 24 | - |
| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Piperidine | K₂CO₃ | THF | Room Temp | 24 | - |
Data compiled from various sources, including references[14][15][16].
Table 2: SNAr of Halo-aminobenzonitriles with O-Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitroaniline | Methanol | NaH | THF | 60-80 | - | Good |
| 4-Nitrobenzonitrile | Sodium Methoxide | - | DMSO | Room Temp | - | Variable |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | Phenol | t-BuOK | DMF | 60-80 | - | Good |
Data compiled from various sources, including references[3][13][17].
Table 3: SNAr of Halo-aminobenzonitriles with S-Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Activated aryl halides | Thiourea/Alkyl halide | - | Aq. Triton X-100 | - | - | Good |
| 2-Halopyridinium salt | 1-Octanethiol | K₂CO₃ | Acetonitrile | Room Temp | - | High |
| 1-Chloro-2,4-dinitrobenzene | Biothiols | - | Aqueous | 25 | - | - |
Data compiled from various sources, including references[4][18][19].
Experimental Protocols
The following are representative protocols for the SNAr of halo-aminobenzonitriles with different classes of nucleophiles. These should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of an N-substituted aminobenzonitrile.
-
Materials:
-
2-Chloro-4-aminobenzonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-4-aminobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous THF to dissolve the starting materials.
-
Add morpholine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)
This protocol describes a general procedure for the synthesis of an aryloxy-substituted aminobenzonitrile.
-
Materials:
-
4-Fluoro-2-aminobenzonitrile
-
4-Methoxyphenol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenol (1.2 eq) in anhydrous DMF.
-
Add KOtBu (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add 4-fluoro-2-aminobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of a thioether-substituted aminobenzonitrile.
-
Materials:
-
4-Chloro-3-aminobenzonitrile
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C and slowly add thiophenol (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of 4-chloro-3-aminobenzonitrile (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
SNAr Mechanism for Aminobenzonitriles
Caption: General mechanism of SNAr on a halo-aminobenzonitrile.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in SNAr reactions.
Decision Tree for Optimizing SNAr Conditions
Caption: A decision tree for the systematic optimization of SNAr reaction conditions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 15. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and efficient synthesis is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group.
-
Step 1: Nucleophilic Aromatic Substitution. 2-Chloro-5-nitrobenzonitrile or 2-Fluoro-5-nitrobenzonitrile is reacted with pyrrolidine to form 5-nitro-2-(pyrrolidin-1-yl)benzonitrile. The nitro group in the para position to the leaving group (chloro or fluoro) activates the aromatic ring for nucleophilic attack.[1][2]
-
Step 2: Nitro Group Reduction. The resulting 5-nitro-2-(pyrrolidin-1-yl)benzonitrile is then reduced to the desired product, this compound.
Q2: What are the critical parameters to control during the SNAr reaction (Step 1)?
The key parameters to control are temperature, reaction time, and the purity of reagents and solvents.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion, but excessively high temperatures can lead to side reactions and decomposition.[3]
-
Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction.[4] The presence of water can lead to hydrolysis side products.
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction.
Q3: Which reducing agents are suitable for the nitro group reduction (Step 2)?
Several methods can be employed for the reduction of the nitro group. The choice depends on the scale of the reaction, available equipment, and downstream processing considerations. Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This is often a clean and high-yielding method.
-
Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Conversion in SNAr Reaction (Step 1)
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Impure Reagents or Solvent | Ensure all reagents are of high purity and that the solvent is anhydrous. Water can react with the starting material and reduce yield.[4] |
| Inadequate Mixing | For heterogeneous mixtures (e.g., with potassium carbonate), ensure vigorous stirring to facilitate proper mixing and reaction. |
| Deactivated Starting Material | Verify the purity and identity of the 2-halo-5-nitrobenzonitrile starting material. |
Issue 2: Presence of Impurities After SNAr Reaction (Step 1)
Common Side Products and Their Identification
| Side Product | Potential Cause | Analytical Identification (LC-MS) |
| Unreacted 2-halo-5-nitrobenzonitrile | Incomplete reaction (insufficient time or temperature). | A peak corresponding to the molecular weight of the starting material. |
| 5-Nitro-2-hydroxybenzonitrile | Presence of water in the reaction mixture leading to hydrolysis. | A peak corresponding to the molecular weight of the hydrolyzed product. |
| Bis-pyrrolidinylbenzonitrile derivatives | If the starting material contains multiple leaving groups. | A peak corresponding to the molecular weight of the di-substituted product. |
| Polymeric materials | Excessively high reaction temperatures or prolonged reaction times. | Broad, unresolved peaks in the chromatogram. |
Issue 3: Incomplete Nitro Group Reduction (Step 2)
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh batch of catalyst. Ensure the catalyst was not unduly exposed to air. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., metal in acid reduction). |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Ensure the system is properly sealed and increase the hydrogen pressure if necessary and safe to do so. |
| Reaction Time Too Short | Monitor the reaction by TLC or LC-MS until the starting nitro compound is fully consumed. |
Issue 4: Formation of Side Products During Reduction (Step 2)
Common Side Products and Their Mitigation
| Side Product | Potential Cause | Mitigation Strategy |
| Azoxy, Azo, or Hydrazo intermediates | Incomplete reduction of the nitro group. | Ensure complete conversion by extending the reaction time or using a more active catalyst/reducing agent. |
| Dehalogenation products (if applicable) | If other halogen substituents are present on the ring, they may be removed during catalytic hydrogenation. | Consider a different reduction method, such as metal/acid reduction, which is less prone to dehalogenation. |
| Hydrolysis of the nitrile group | Harsh acidic or basic conditions during workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (Step 1)
-
To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF (5-10 volumes), add potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.
Protocol 2: Synthesis of this compound (Step 2 - Catalytic Hydrogenation)
-
Dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the SNAr reaction (Step 1).
References
Technical Support Center: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and logical two-step synthetic pathway for this compound is outlined below. This route begins with a nucleophilic aromatic substitution (SNA r) reaction, followed by the reduction of a nitro group.
-
Step 1: Nucleophilic Aromatic Substitution. This step involves the reaction of 2-fluoro-5-nitrobenzonitrile with pyrrolidine. The electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic attack by pyrrolidine.[1][2][3] This reaction yields the intermediate, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile.
-
Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to an amino group to yield the final product. Common and effective reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron powder (Fe) in acidic medium.[4][5][6] These methods are generally preferred over catalytic hydrogenation to avoid the potential reduction of the nitrile group.[6]
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution
Q2: The yield of the nucleophilic aromatic substitution reaction is low. What are the potential causes and solutions?
A2: Low yield in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reaction Temperature: The temperature might be too low for an efficient reaction rate or too high, leading to side product formation. The ideal temperature should be determined empirically, starting from a moderate temperature (e.g., 80°C in DMF) and adjusting as needed.
-
Base Inefficiency: An inadequate amount or strength of the base can hinder the reaction. A base like potassium carbonate (K₂CO₃) is typically used to neutralize the HF formed during the substitution. Ensure the base is anhydrous and used in sufficient excess (e.g., 2 equivalents).
-
Moisture in the Reaction: The presence of water can negatively impact the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: Multiple spots are observed on the TLC plate after the substitution reaction, indicating the formation of byproducts. What could be the reason?
A3: The formation of multiple byproducts can be due to:
-
Side Reactions: Overheating the reaction can lead to decomposition or the formation of undesired products. Maintain a consistent and optimized reaction temperature.
-
Impure Starting Materials: The purity of 2-fluoro-5-nitrobenzonitrile and pyrrolidine is crucial. Use freshly distilled pyrrolidine and ensure the purity of the fluorinated starting material.
Step 2: Nitro Group Reduction
Q4: The reduction of the nitro group is incomplete, and the final product is contaminated with the nitro intermediate. How can this be resolved?
A4: Incomplete reduction is a common issue. Consider the following:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure an adequate excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) is used.
-
Inadequate Acidity: For reductions with SnCl₂ or Fe, a sufficiently acidic environment is necessary. The reaction is typically carried out in the presence of concentrated HCl.
-
Reaction Time: The reduction may require a longer reaction time to go to completion. Monitor the reaction by TLC until the nitro intermediate is no longer visible.
Q5: The nitrile group is being reduced during the nitro group reduction. How can this be prevented?
A5: The reduction of the nitrile group is a known side reaction, especially with less selective reducing agents.[6]
-
Choice of Reducing Agent: Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions (high pressure and temperature). Tin(II) chloride (SnCl₂) or iron powder (Fe) in an acidic medium are generally chemoselective for the reduction of the nitro group in the presence of a nitrile.[6]
-
Reaction Conditions: If using catalytic hydrogenation, opt for milder conditions, for example, using a specific catalyst like sulfided platinum on carbon (Pt/C) which can show selectivity for nitro group reduction.[6]
Data Presentation
The following table summarizes hypothetical reaction conditions for the two-step synthesis of this compound. Yields are indicative and may vary based on the specific experimental setup and scale.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Fluoro-5-nitrobenzonitrile, Pyrrolidine | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| 2 | 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-5 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution. To this stirring suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-nitro-2-(pyrrolidin-1-yl)benzonitrile.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in ethanol.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture at reflux for 3-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" solubility issues in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a small molecule with the following properties:
| Property | Value |
| CAS Number | 219921-68-3 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
Q2: What is the predicted solubility of this compound?
A2: Based on in silico predictions, the aqueous solubility of this compound is low. This can present challenges in biological assays requiring aqueous buffers. The predicted solubility data is summarized below.
| Parameter | Predicted Value | Interpretation |
| LogS (ESOL) | -3.09 | Poorly soluble |
| Solubility in water | 4.58e-01 mg/mL | Poorly soluble |
| 2446.03 µM | ||
| Solubility Class | Poorly soluble |
Disclaimer: These are computationally predicted values and should be experimentally verified.
Q3: In which organic solvents can I dissolve this compound?
A3: While experimental data is limited, compounds with similar structures are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: What type of biological activity is expected from this compound?
A4: The chemical scaffold, containing aminobenzonitrile and pyrrolidine moieties, is commonly found in kinase inhibitors. Therefore, it is plausible that this compound may exhibit inhibitory activity against one or more protein kinases and could be evaluated in oncology or inflammation-related studies.
Troubleshooting Guides for Biological Assays
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Media
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. What is happening and how can I resolve this?
Answer: This phenomenon, known as "crashing out," is common for hydrophobic compounds when they are transferred from a high-concentration organic stock solution to an aqueous environment where their solubility is much lower.
Troubleshooting Workflow:
Caption: Decision tree for addressing compound precipitation.
Recommended Solutions:
-
Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed aqueous buffer or media. This gradual decrease in solvent concentration can help prevent precipitation.
-
Use of Co-solvents: For some assays, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol) to the final aqueous solution can improve the solubility of the compound. However, you must first validate the tolerance of your assay system to the co-solvent.
-
Pre-warm Media/Buffer: Always use pre-warmed (e.g., 37°C) cell culture media or assay buffer, as solubility often increases with temperature.
-
Brief Sonication: After dilution, brief sonication of the solution can sometimes help to redissolve fine precipitates.
Issue 2: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays
Question: My compound shows potent activity in a biochemical kinase assay, but the potency is significantly lower and more variable in a cell-based viability assay. Could this be a solubility issue?
Answer: Yes, poor solubility is a common reason for discrepancies between biochemical and cell-based assay results. If the compound is not fully dissolved in the cell culture medium, the actual concentration exposed to the cells is lower than the nominal concentration, leading to an underestimation of its potency.
Strategies to Investigate and Mitigate:
-
Solubility Confirmation: Before conducting a cell-based assay, perform a visual inspection of the compound diluted in the final cell culture medium at the highest concentration to be tested. Check for any signs of precipitation over the time course of your experiment.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing the free concentration available to interact with the cells. Consider reducing the serum percentage in your assay medium if your cells can tolerate it for the duration of the experiment.
-
Assay Time: For compounds with borderline solubility, precipitation may occur over longer incubation times. If possible, shorten the incubation period of your assay.
-
Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents like cyclodextrins can be used to improve the aqueous solubility of a compound. However, the effect of these agents on your specific assay must be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing solutions of this compound for use in biological assays.
Workflow for Solution Preparation:
Caption: Workflow for preparing compound solutions.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer or cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) aqueous buffer or cell culture medium to achieve the desired final concentrations for your assay.
-
It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation.
-
Protocol 2: Generic Kinase Activity Assay (Example)
This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC₅₀ value of an inhibitor.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
This compound working solutions
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Add 2.5 µL of serially diluted this compound or DMSO vehicle control to the wells of a microplate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Visualization:
Caption: A generic kinase signaling pathway potentially targeted.
stability of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" in DMSO solution
Welcome to the technical support center for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of this compound in Dimethyl Sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for biological assays?
A1: DMSO is a common solvent for dissolving this compound for in vitro studies. However, it is crucial to be aware of the potential effects of DMSO on your specific experimental system. For cell-based assays, it is recommended to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[1] A vehicle control (medium with the same concentration of DMSO but without the compound) should always be included in your experimental design.[1]
Q2: I observed precipitation when I added my DMSO stock solution of this compound to my aqueous assay buffer/cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds dissolved in DMSO. Here are several steps you can take to mitigate this:
-
Pre-warm the aqueous solution: Warming your cell culture medium or buffer to the experimental temperature (e.g., 37°C) can help improve solubility.[1]
-
Increase the final volume: Adding the DMSO stock to a larger volume of the aqueous solution can help keep the final concentration of the compound below its solubility limit.[1]
-
Enhance dispersion: Add the DMSO stock solution dropwise while gently vortexing or stirring the aqueous solution to ensure rapid and even mixing.[1]
-
Consider alternative solvents: If precipitation persists, consider using a different solvent system, though this may require further validation for compatibility with your assay.
Q3: How should I store my DMSO stock solution of this compound?
A3: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C to minimize degradation. Studies on large compound libraries have shown that room temperature storage can lead to significant compound loss over time.[2] For 2-aminothiazole derivatives, which share some structural similarities, storage at -20°C showed minimal decomposition over two months.[3] Avoid repeated freeze-thaw cycles, as this can also contribute to compound degradation.[4][5] It is best practice to aliquot the stock solution into smaller, single-use vials.
Q4: Can this compound degrade in DMSO?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible assay results | Compound degradation in DMSO stock solution. | Prepare a fresh stock solution from solid material. Perform a stability study to assess degradation under your storage and experimental conditions (see Experimental Protocols section). Analyze the stock solution purity via LC-MS. |
| Precipitation of the compound in the assay. | Follow the steps outlined in FAQ Q2 to improve solubility and dispersion. Visually inspect for any precipitate in your assay wells. | |
| Inaccurate pipetting of the stock solution. | Calibrate your pipettes. Use reverse pipetting for viscous DMSO solutions. | |
| Increased cytotoxicity in vehicle control | DMSO concentration is too high for the cell line. | Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cells.[1] Keep the final DMSO concentration consistent across all wells and as low as possible. |
| Loss of compound activity over time | Instability of the compound at experimental temperature (e.g., 37°C). | Minimize the incubation time of the compound in the assay if possible. Assess the stability of the compound under assay conditions (e.g., in cell culture medium at 37°C) over the time course of your experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol is designed to evaluate the chemical stability of this compound in a DMSO stock solution under various storage conditions.
1. Materials:
- This compound (solid)
- Anhydrous DMSO
- HPLC or UPLC system with a UV detector and a mass spectrometer (MS)
- Appropriate HPLC/UPLC column (e.g., C18)
- Autosampler vials
- Pipettes and tips
- Incubators/ovens set to desired temperatures (e.g., 4°C, room temperature, 40°C)
- Freezer (-20°C)
2. Procedure:
- Prepare a stock solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Aliquot the stock solution: Dispense the stock solution into multiple autosampler vials.
- Time zero (T0) analysis: Immediately analyze one of the freshly prepared aliquots by LC-MS to determine the initial purity and concentration. This will serve as your baseline.
- Storage conditions: Store the aliquots under different conditions:
- -20°C (control for minimal degradation)
- 4°C
- Room temperature (e.g., 25°C)
- Elevated temperature (e.g., 40°C for an accelerated stability study)[4][5]
- Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition and analyze it by LC-MS.
- Data analysis: Compare the peak area of the parent compound at each time point to the T0 sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each time point.
Quantitative Data Summary (Template)
| Storage Condition | Time Point | % Compound Remaining (Peak Area vs. T0) | Observations (e.g., new peaks) |
| -20°C | 1 week | ||
| 2 weeks | |||
| 4 weeks | |||
| 4°C | 1 week | ||
| 2 weeks | |||
| 4 weeks | |||
| Room Temperature | 1 week | ||
| 2 weeks | |||
| 4 weeks | |||
| 40°C | 1 week | ||
| 2 weeks | |||
| 4 weeks |
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor reproducibility in "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility issues in experiments involving "5-Amino-2-(pyrrolidin-1-yl)benzonitrile." This document provides troubleshooting advice, detailed experimental protocols, and data-driven insights to help identify and resolve common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes?
Low yields in the synthesis, which is typically a Buchwald-Hartwig amination, can stem from several factors:
-
Inappropriate Ligand Choice: The choice of phosphine ligand is crucial. For coupling a secondary amine like pyrrolidine, sterically hindered and electron-rich ligands are generally preferred.
-
Incorrect Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If your starting material is base-sensitive, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures or longer reaction times.
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. Insolubility of reactants or the base can hinder the reaction.
-
Side Reactions: The most common side reaction is the hydrodehalogenation of the aryl halide starting material (2-chloro-5-aminobenzonitrile). This can be minimized by ensuring an anhydrous and oxygen-free environment.
Q2: I am observing significant amounts of unreacted 2-chloro-5-aminobenzonitrile in my crude product. How can I improve the conversion?
Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Reaction Time and/or Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature.
-
Optimize Catalyst and Ligand Loading: While typically used in catalytic amounts, insufficient catalyst or ligand can lead to incomplete conversion. A slight increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the outcome.
-
Check Reagent Purity: Impurities in the starting materials, particularly the aryl halide or amine, can inhibit the catalyst. Ensure the purity of your reagents before starting the reaction.
Q3: My final product is difficult to purify, and I suspect the presence of palladium impurities. How can I remove them?
Residual palladium is a common concern in products from cross-coupling reactions and can interfere with subsequent biological assays.[1]
-
Standard Purification: Column chromatography on silica gel is the primary method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Metal Scavenging: If chromatography is insufficient, treatment of the product solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functionalities) can effectively remove residual palladium.
-
Activated Carbon Treatment: Stirring the product in a suitable solvent with activated carbon can also reduce palladium levels, although this may sometimes lead to product loss.
Q4: Can the amino group on the benzonitrile ring interfere with the reaction?
The primary amino group on the 2-chloro-5-aminobenzonitrile is a potential competing nucleophile. However, in Buchwald-Hartwig aminations, the secondary amine (pyrrolidine) is generally more nucleophilic and reactive under typical conditions. If self-coupling or other side reactions involving the primary amine are suspected, consider protecting it (e.g., as a carbamate) before the coupling reaction, followed by deprotection.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize this compound.
Materials:
-
2-chloro-5-aminobenzonitrile
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., tBuXPhos Pd G3)
-
A suitable phosphine ligand (e.g., tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add 2-chloro-5-aminobenzonitrile (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Solvent and Amine Addition: Add anhydrous toluene, followed by pyrrolidine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters that can be adjusted to troubleshoot and optimize the synthesis.
| Parameter | Standard Condition | Variation for Optimization | Potential Impact of Variation |
| Catalyst | Pd(OAc)₂ (2 mol%) | Use a pre-catalyst (e.g., tBuXPhos Pd G3, 2 mol%) | Pre-catalysts are often more air-stable and can lead to more consistent results. |
| Ligand | tBuXPhos (4 mol%) | Screen other bulky, electron-rich phosphine ligands | Ligand choice significantly affects reaction rate and yield. |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq) | Weaker bases may be necessary for base-sensitive substrates but might require higher temperatures. |
| Solvent | Toluene | Dioxane or THF | Solvent choice affects solubility and reaction temperature. All solvents must be anhydrous. |
| Temperature | 100 °C | 80 °C to 120 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS until completion | Insufficient time leads to incomplete conversion. |
Visualizations
Experimental Workflow
References
minimizing byproduct formation in pyrrolidine addition to fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile via the nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile with pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the addition of pyrrolidine to 4-fluorobenzonitrile?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this two-step process, the pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the fluorine on the electron-deficient aromatic ring of 4-fluorobenzonitrile. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product, 4-(pyrrolidin-1-yl)benzonitrile. The electron-withdrawing nitrile group (-CN) in the para-position is crucial for activating the ring towards nucleophilic attack.
Q2: What are the most common byproducts in this reaction and how can they be identified?
A2: Common byproducts include:
-
4-(pyrrolidin-1-yl)benzamide: Formed from the hydrolysis of the nitrile group of the product. This can be identified by a change in the infrared (IR) spectrum (appearance of a C=O stretch) and a different retention time in chromatography.
-
4-hydroxybenzonitrile: Arises from the reaction of 4-fluorobenzonitrile with any residual water or hydroxide ions, particularly at elevated temperatures.
-
Unreacted starting materials: Residual 4-fluorobenzonitrile and pyrrolidine may be present.
-
Benzyne-related products (less common): Under very strong basic conditions and high temperatures, a benzyne intermediate can form, leading to a mixture of regioisomers. This is less likely under typical SNAr conditions.
These byproducts can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I minimize the formation of 4-(pyrrolidin-1-yl)benzamide?
A3: To minimize the hydrolysis of the nitrile group, it is essential to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. If an aqueous work-up is necessary, it should be performed at a low temperature and for the shortest possible duration.
Q4: What are the optimal reaction conditions to maximize the yield of the desired product?
A4: The optimal conditions often involve a balance between reaction rate and selectivity. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the intermediate complex. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used to neutralize the HF formed during the reaction. The reaction temperature can be optimized, typically ranging from room temperature to moderate heating (e.g., 80-120 °C), to ensure a reasonable reaction rate without promoting side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficient temperature. 2. Inactive catalyst or base. 3. Poor quality of solvent or reagents. | 1. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 2. Use a fresh batch of base or consider a stronger, non-nucleophilic base. 3. Ensure all solvents and reagents are anhydrous and of high purity. |
| Formation of a significant amount of 4-hydroxybenzonitrile | 1. Presence of water in the reaction mixture. 2. Use of a strong, nucleophilic base (e.g., NaOH, KOH) at elevated temperatures. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Switch to a non-nucleophilic base like potassium carbonate or an amine base. |
| Product is contaminated with a brown, tarry substance | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, causing oxidative side reactions. | 1. Reduce the reaction temperature. Consider running the reaction for a longer time at a lower temperature. 2. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Difficulty in removing unreacted pyrrolidine after the reaction | Pyrrolidine is a relatively high-boiling point amine. | 1. Perform an acidic wash (e.g., with dilute HCl) during the work-up to protonate the pyrrolidine, making it water-soluble. 2. Use column chromatography for purification. |
| Product crystallizes out of the reaction mixture prematurely | The product may have limited solubility in the chosen solvent at the reaction concentration. | 1. Use a larger volume of solvent. 2. Consider a solvent in which the product has higher solubility at the reaction temperature. |
Data Presentation
Table 1: Effect of Solvent and Base on the SNAr Reaction of 4-Fluorobenzonitrile with Pyrrolidine (Illustrative Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield of 4-(pyrrolidin-1-yl)benzonitrile (%) | Key Byproducts Observed |
| 1 | Acetonitrile | K₂CO₃ | 80 | 12 | 85 | Minor unreacted starting material |
| 2 | DMF | K₂CO₃ | 80 | 8 | 92 | Trace hydrolysis product |
| 3 | DMSO | K₂CO₃ | 100 | 6 | 95 | Minor hydrolysis product |
| 4 | Toluene | NaH | 110 | 24 | 60 | Significant side products, potential for benzyne formation |
| 5 | Acetonitrile | Et₃N | 80 | 18 | 78 | Unreacted starting material |
Note: This table is a representation of expected trends based on general principles of SNAr reactions and is for illustrative purposes.
Experimental Protocols
Representative Protocol for the Synthesis of 4-(pyrrolidin-1-yl)benzonitrile
-
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluorobenzonitrile and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add pyrrolidine dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(pyrrolidin-1-yl)benzonitrile.
-
Visualizations
Caption: Experimental workflow for the synthesis of 4-(pyrrolidin-1-yl)benzonitrile.
Caption: The SNAr mechanism for the reaction.
Caption: Formation of the primary amide byproduct via hydrolysis.
Technical Support Center: Scale-up Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. The information is presented in a question-and-answer format to address potential challenges during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic pathway involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a starting material like 2-fluoro-5-nitrobenzonitrile with pyrrolidine to form 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile.
-
Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound.
Q2: What are the critical parameters to control during the SNAr reaction?
The key parameters to monitor and control are:
-
Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize side product formation.
-
Stoichiometry: The molar ratio of pyrrolidine to the starting material should be carefully controlled. An excess of pyrrolidine can be used to drive the reaction to completion, but this may complicate purification.
-
Solvent: A polar aprotic solvent is generally preferred to facilitate the reaction.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that could lead to impurity formation.
Q3: Which reduction methods are suitable for converting the nitro group to an amine on a larger scale?
For scale-up, catalytic hydrogenation is often the preferred method due to its high efficiency, cleaner reaction profile, and easier product isolation. Common catalysts include palladium on carbon (Pd/C) or Raney nickel. Chemical reductions using reagents like stannous chloride (SnCl2) can also be employed, but may involve more complex work-up procedures to remove metal salts.[1]
Q4: What are the potential safety hazards to consider during scale-up?
-
Exothermic Reactions: Both the SNAr and some reduction methods can be highly exothermic. Adequate cooling capacity and temperature monitoring are essential.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to strict safety protocols.
-
Reagents: Pyrrolidine is a flammable and corrosive liquid. The starting material, 2-fluoro-5-nitrobenzonitrile, is toxic. Appropriate personal protective equipment (PPE) and handling procedures are necessary.
Troubleshooting Guide
Low Yield
Q: We are experiencing a low yield in the final product. What are the potential causes and how can we troubleshoot this?
A: Low yield can stem from issues in either the SNAr or the reduction step. A systematic investigation is recommended:
-
Incomplete SNAr Reaction:
-
Verify Starting Material Quality: Ensure the purity of 2-fluoro-5-nitrobenzonitrile and pyrrolidine.
-
Optimize Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Consider a modest increase in temperature or extending the reaction time while monitoring for side product formation.
-
Solvent Choice: Ensure the solvent is anhydrous and suitable for the reaction.
-
-
Inefficient Reduction:
-
Catalyst Activity: If using catalytic hydrogenation, the catalyst may be deactivated. Use fresh catalyst or increase the catalyst loading. Ensure proper agitation to maintain good contact between the catalyst, substrate, and hydrogen.
-
Incomplete Reaction: Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[2][3]
-
Product Degradation: The final product might be sensitive to the work-up conditions. Use mild acids or bases during extraction and purification.[4]
-
-
Purification Losses:
-
Extraction: Optimize the pH and choice of solvent for the aqueous work-up to ensure the product is efficiently extracted into the organic phase.
-
Crystallization/Chromatography: Review the solvent system and conditions for purification to minimize product loss.
-
Impurity Formation
Q: We are observing significant impurities in our final product. How can we identify and minimize them?
A: Impurity profiling is crucial for addressing this issue.
-
Identify the Impurities: Use techniques like LC-MS to determine the mass of the impurities, which can provide clues to their structure.[5] Common impurities could include:
-
Unreacted starting materials or intermediates.
-
Products of side reactions.
-
-
Minimize Side Reactions:
-
Over-alkylation: In the SNAr step, reaction of the product with the starting material is possible, though less likely in this specific case.
-
Decomposition: The diazonium salt, if a Sandmeyer-type reaction is attempted, is thermally labile and can decompose if not kept at a low temperature (typically 0-5 °C), leading to byproducts.[3]
-
During Reduction: Over-reduction of the nitrile group can occur under harsh hydrogenation conditions. Control of hydrogen pressure and temperature is important.[5]
-
Purification Challenges
Q: The final product is difficult to purify. What strategies can we employ?
A:
-
Optimize Crystallization: A well-designed crystallization process is often the most effective method for purification at scale. Screen various solvents and solvent mixtures to find conditions that provide good recovery and purity.
-
Acid/Base Extraction: Utilize the basicity of the amino group to your advantage. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the purified product.
-
Chromatography: While less ideal for very large scales, column chromatography with a suitable stationary and mobile phase can be used for purification.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (SNAr Reaction)
-
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve the crude 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (e.g., 1-5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data Summary
| Parameter | SNAr Reaction | Reduction (Catalytic Hydrogenation) |
| Starting Material | 2-fluoro-5-nitrobenzonitrile | 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile |
| Reagents | Pyrrolidine | H2, 10% Pd/C |
| Typical Molar Ratio | 1 : 1.2 | 1 : 0.01-0.05 (catalyst) |
| Solvent | DMF, DMSO | Ethanol, Ethyl Acetate |
| Temperature | 60-80 °C | Room Temperature |
| Pressure | Atmospheric | ~50 psi |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Work-up | Aqueous work-up and extraction | Filtration and solvent evaporation |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Aminobenzonitrile Derivatives
Welcome to the technical support center for the purification of polar aminobenzonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar aminobenzonitrile derivatives?
The primary challenges stem from the inherent polarity of these molecules, which can lead to:
-
Poor solubility in common non-polar organic solvents used for chromatography.[1]
-
Strong binding to polar stationary phases like silica gel, making elution difficult.[2]
-
Co-elution with polar impurities , making separation challenging.
-
"Oiling out" during recrystallization instead of forming crystals.[3]
-
Formation of colored impurities due to oxidation or side reactions.[3]
Q2: Which purification techniques are most suitable for polar aminobenzonitrile derivatives?
The most common and effective techniques are:
-
Recrystallization: Ideal for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be found.[3]
-
Column Chromatography: A versatile technique for separating complex mixtures. For highly polar compounds, modifications to standard procedures may be necessary.[2][4]
-
Acid-Base Extraction: Useful for separating aminobenzonitriles from non-basic impurities.[5]
Q3: How can I assess the purity of my purified aminobenzonitrile derivative?
Several analytical methods can be used to determine purity:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related isomers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative purity analysis (qNMR) and structural confirmation.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for solid compounds.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound's solubility at the lower temperature is still too high, or the cooling process is too rapid. | - Add a small amount of a non-polar solvent (anti-solvent) to the hot solution to decrease solubility. - Ensure the solution is fully dissolved at the higher temperature. - Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.[3] |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and then cool again.[3] |
| The purified product is still colored. | Colored impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the yield.[3] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility even at low temperatures. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation. - Consider using a different solvent or a mixed solvent system.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline. | The eluent is not polar enough to displace the highly polar compound from the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. - Add a small amount of a polar modifier like triethylamine or ammonium hydroxide to the eluent to help displace basic compounds.[2] |
| Poor separation of the desired compound from impurities. | The polarity difference between the compound and impurities is insufficient for the chosen solvent system. | - Try a different solvent system. - Consider using a different stationary phase, such as alumina (for basic compounds) or reverse-phase silica.[9] - For very polar, water-soluble compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1] |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase or the column is overloaded. | - Add a small amount of a modifier (e.g., triethylamine for amines) to the eluent to reduce strong interactions. - Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. - Reduce the amount of sample loaded onto the column. |
| Compound appears to decompose on the column. | The silica gel is acidic and may be degrading acid-sensitive compounds. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Use a less acidic stationary phase like neutral alumina.[2] |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Polar Aminobenzonitrile Derivative
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Simple, cost-effective, can yield very pure material. | Can have lower yields, finding a suitable solvent can be challenging, may not remove all impurities.[3] |
| Column Chromatography | 95-99% | Highly versatile, can separate complex mixtures. | More time-consuming, requires larger volumes of solvent, potential for sample decomposition on the stationary phase.[2] |
| Acid-Base Extraction | Variable | Good for removing non-basic impurities. | Only applicable for separating basic compounds from neutral or acidic ones. |
Table 2: Common Recrystallization Solvents for Polar Aminobenzonitrile Derivatives
| Solvent/Solvent System | Polarity | Comments |
| Water | High | Good for highly polar compounds, but solubility might be low even when hot.[10] |
| Ethanol/Water | Medium-High | A versatile mixed solvent system where the polarity can be fine-tuned.[3] |
| Ethanol | Medium | A common choice for moderately polar compounds.[11] |
| Ethyl Acetate/Hexane | Low-Medium | Good for compounds that are too soluble in more polar solvents.[10] |
| Dichloromethane/Methanol | Medium-High | Can be effective, but care must be taken due to the volatility of dichloromethane. |
Experimental Protocols
Protocol 1: Recrystallization of a Polar Aminobenzonitrile Derivative
Objective: To purify a solid polar aminobenzonitrile derivative from soluble impurities.
Materials:
-
Crude aminobenzonitrile derivative
-
Recrystallization solvent (e.g., ethanol/water mixture)[3]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)[3]
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it.[3]
-
Co-solvent Addition: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of a Polar Aminobenzonitrile Derivative
Objective: To separate a polar aminobenzonitrile derivative from impurities of different polarities.
Materials:
-
Crude aminobenzonitrile derivative
-
Silica gel (or alumina)
-
Eluent (e.g., dichloromethane/methanol mixture)[9]
-
Chromatography column
-
Sand
-
Collection tubes
Methodology:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[12]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for samples not soluble in the eluent, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel before adding it to the column.[13]
-
-
Elution:
-
Begin eluting with the less polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).[9]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
Caption: General workflow for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Interpreting Complex NMR Spectra of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Welcome to the technical support center for the analysis of NMR spectra of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of complex NMR data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the pyrrolidine ring protons, and the amine protons. The aromatic region will be complex due to the substitution pattern. The pyrrolidine protons will likely appear as multiplets in the aliphatic region. The amino protons may appear as a broad singlet.[1][2] Predicted chemical shifts are summarized in the table below.
Q2: How should the ¹³C NMR spectrum of this compound be interpreted?
A2: The ¹³C NMR spectrum will display signals for the aromatic carbons, the pyrrolidine carbons, and the nitrile carbon. The nitrile carbon is expected to appear in the 115-125 ppm range.[1] The aromatic carbons will resonate between 110-160 ppm.[1] The pyrrolidine carbons will be found in the upfield region of the spectrum.[3][4]
Q3: Why do the aromatic protons show a complex splitting pattern?
A3: The aromatic protons of this compound form a complex spin system. The protons on the benzene ring are in different chemical environments and will exhibit coupling to each other (ortho, meta, and para couplings), leading to overlapping multiplets that can be challenging to interpret directly.[5]
Q4: The amine (NH₂) protons are not visible or appear as a very broad peak. Why is that?
A4: The protons of a primary amine often appear as a broad singlet in the ¹H NMR spectrum due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[1][2] Sometimes, this peak can be very broad and difficult to distinguish from the baseline.
Q5: How can I confirm the presence of the NH₂ protons?
A5: To confirm the presence of the NH₂ protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The protons of the amino group will exchange with deuterium, causing the NH₂ signal to disappear or significantly decrease in intensity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping signals in the aromatic region | The chemical shifts of the aromatic protons are very close, leading to complex and overlapping multiplets. | 1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve the overlapping signals. 2. Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of the protons and may improve resolution.[6] 3. Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the aromatic signals. |
| Broad peaks throughout the spectrum | - The sample may not be fully dissolved or may have precipitated. - The sample concentration might be too high. - Poor shimming of the NMR spectrometer. | 1. Ensure complete dissolution: Check for any solid particles in the NMR tube. If necessary, try a different solvent or warm the sample gently. 2. Optimize sample concentration: Dilute the sample if it is too concentrated. 3. Re-shim the spectrometer: If the solvent peak also appears broad, the magnetic field homogeneity needs to be improved by shimming.[6][7] |
| Presence of unexpected peaks (impurities) | The sample may contain residual solvents (e.g., ethyl acetate, dichloromethane) or other impurities from the synthesis or purification process. | 1. Dry the sample under high vacuum: This can help remove volatile organic solvents.[6] 2. Check the purity of the NMR solvent: Run a spectrum of the neat solvent to identify any impurity peaks. 3. Repurify the sample: If significant impurities are present, further purification by chromatography or recrystallization may be necessary. |
| Inaccurate integrations | - Overlapping peaks can make accurate integration difficult. - Phasing of the spectrum may be incorrect. - The presence of a broad water peak can interfere with the integration of nearby signals. | 1. Manually re-phase the spectrum: Ensure the baseline is flat before integration. 2. Use deconvolution software: Some NMR software can deconvolute overlapping peaks to provide more accurate integrations. 3. Use a fresh, dry NMR solvent: To minimize the water peak, use a newly opened bottle of deuterated solvent or dry the solvent over molecular sieves.[6] |
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic H (H4, H6) | 6.7 - 7.5 | Multiplet | 2H |
| Aromatic H (H3) | 6.5 - 6.8 | Doublet of doublets | 1H |
| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet | 2H |
| Pyrrolidine -CH₂- (adjacent to N) | 3.2 - 3.6 | Multiplet | 4H |
| Pyrrolidine -CH₂- | 1.8 - 2.2 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C≡N | 118 - 122 |
| Aromatic C-NH₂ (C5) | 145 - 150 |
| Aromatic C-N(pyrrolidine) (C2) | 150 - 155 |
| Aromatic C-H (C3, C4, C6) | 110 - 130 |
| Aromatic C-CN (C1) | 100 - 105 |
| Pyrrolidine -CH₂- (adjacent to N) | 45 - 55 |
| Pyrrolidine -CH₂- | 20 - 30 |
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer for data acquisition.
Protocol 2: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of the sample following Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to facilitate the exchange of labile protons.
-
Re-insert the NMR tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Compare the two spectra to identify the signal that has disappeared or diminished, which corresponds to the NH₂ protons.[6]
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Logic diagram for NMR spectral interpretation.
References
addressing off-target effects of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" in assays
Disclaimer: For illustrative purposes, this document describes the troubleshooting of off-target effects for "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" under the hypothetical context of it being an inhibitor of "Kinase X".
This guide is intended for researchers, scientists, and drug development professionals using this compound in their assays. Here you will find troubleshooting advice and frequently asked questions to help address potential off-target effects and other experimental issues.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values for Kinase X Inhibition
| Potential Cause | Recommended Action |
| Compound Stability | Prepare fresh serial dilutions for each experiment from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. |
| Assay Conditions | Verify and standardize incubation times, temperature, and ATP concentration, as these can significantly impact kinase activity and inhibitor potency. |
| Reagent Quality | Confirm the activity of the Kinase X enzyme and the quality of the substrate. Use reagents from a trusted supplier. |
Issue 2: Unexpected Cellular Phenotype Not Correlated with Kinase X Inhibition
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | Perform a broad-panel kinase screen to identify other kinases that are inhibited by the compound. This can reveal unintended signaling pathway modulation. |
| Non-Kinase Off-Target Effects | Consider assays for common off-target liabilities, such as GPCR binding or ion channel modulation, which can induce diverse cellular responses. |
| Compound Cytotoxicity | Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine if the observed phenotype is due to general cell toxicity rather than specific pathway inhibition. |
| Metabolite Activity | Investigate whether metabolites of the parent compound have their own biological activities that could contribute to the observed phenotype. |
Issue 3: High Background Signal in Cellular Assays
| Potential Cause | Recommended Action |
| Compound Autofluorescence | Measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths used in the assay. If significant, subtract the background fluorescence from all measurements. |
| Solvent Effects | High concentrations of some solvents can interfere with assay reagents or cellular health, leading to increased background. Titrate the solvent to the lowest effective concentration. |
| Cell Health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can contribute to non-specific signal. |
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of small molecule inhibitors?
A1: Off-target effects occur when a drug or compound interacts with proteins other than the intended target.[1] These can lead to unexpected side effects or toxicity.[1] Common off-target interactions include binding to other kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.
Q2: How can I determine if this compound is hitting off-targets in my cellular model?
A2: A systematic approach is recommended. Start with a broad kinase panel to assess selectivity. Follow up with cellular thermal shift assays (CETSA) or chemical proteomics to confirm target engagement in a cellular context.[2] Phenotypic screening across a panel of cell lines with known genetic backgrounds can also help correlate activity with specific pathways.
Q3: My results show that this compound is inhibiting several kinases with similar potency to Kinase X. What should I do?
A3: This suggests polypharmacology, which may or may not be desirable. To dissect the contributions of each target to the observed phenotype, you can use techniques like RNAi or CRISPR to knock down the individual off-target kinases and observe the effect on the compound's activity.
Q4: Are there any known liabilities associated with the benzonitrile or pyrrolidine scaffolds?
A4: Both benzonitrile and pyrrolidine are common scaffolds in medicinal chemistry.[3] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The pyrrolidine ring can influence the molecule's 3D structure and basicity, which can affect its binding properties. While generally well-tolerated, these scaffolds can be found in compounds with a range of biological activities, making off-target screening important.
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound.
| Target | IC50 (nM) | Assay Type |
| Kinase X (On-Target) | 15 | Biochemical |
| Kinase Y (Off-Target) | 250 | Biochemical |
| Kinase Z (Off-Target) | >10,000 | Biochemical |
| hERG (Off-Target) | >20,000 | Electrophysiology |
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a panel of kinases.
Methodology:
-
A panel of recombinant kinases is used in parallel biochemical assays.
-
Each kinase reaction is set up with its specific substrate and ATP at a concentration close to its Km value.
-
This compound is added at a fixed concentration (e.g., 1 µM).
-
The reactions are incubated at 30°C for 60 minutes.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based method.
-
The percentage of inhibition for each kinase is calculated relative to a DMSO control.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.[3]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
Caption: Workflow for identifying and characterizing off-target effects.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural confirmation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a compound of interest in medicinal chemistry.
While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide leverages data from closely related aminobenzonitrile derivatives to illustrate the power and principles of structural elucidation techniques. By comparing X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide offers a comprehensive overview of the available tools for unambiguous structure determination.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides a wealth of information, including bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding a molecule's physical and chemical properties.[1]
Comparative Crystallographic Data of Aminobenzonitrile Derivatives
To illustrate the insights gained from X-ray crystallography, the following table summarizes the crystallographic data for two related aminobenzonitrile compounds. These examples demonstrate how substitutions on the benzonitrile ring influence the crystal packing and molecular conformation.
| Parameter | 2-Amino-4-chlorobenzonitrile[3] | (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile[4] |
| Molecular Formula | C₇H₅ClN₂ | C₁₄H₉BrN₂O |
| Molecular Weight | 152.58 g/mol | 301.14 g/mol |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 3.8924(9) Åb = 6.7886(15) Åc = 13.838(3) Åα = 77.559(16)°β = 88.898(17)°γ = 83.021(17)° | a = 25.609(8) Åb = 3.9299(12) Åc = 12.368(4) Åα = 90°β = 90°γ = 90° |
| Volume (ų) | 354.41(14) | 1244.7(7) |
| Key Structural Features | Intermolecular N-H···N hydrogen bonds form a 1D chain.[3] | Intramolecular O-H···N hydrogen bond; molecules linked into chains by C-H···N interactions.[4] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.
Caption: Workflow for X-ray Crystallography.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, other spectroscopic methods are essential for confirming the molecular structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[5][6] For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Would show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the amino group protons, with chemical shifts and coupling patterns revealing their connectivity.
-
¹³C NMR: Would indicate the number of unique carbon environments in the molecule.
-
2D NMR (e.g., COSY, HSQC): Would establish the correlations between protons and carbons, confirming the overall molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement for this compound, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[9][10] For this compound, characteristic IR absorption bands would be expected for:
-
N-H stretching of the primary amine.
-
C≡N stretching of the nitrile group.
-
C-N stretching of the pyrrolidine ring.
-
Aromatic C-H and C=C stretching .
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and a Structurally Related ERK2 Inhibitor in Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," hereafter referred to as Compound X , and a structurally related, publicly disclosed Extracellular signal-regulated kinase 2 (ERK2) inhibitor, Compound Y . The data presented for Compound X is hypothetical and for illustrative purposes, designed to guide researchers in the validation of novel kinase inhibitors. This document outlines the performance of these compounds in key secondary assays and provides detailed experimental protocols to support further research.
Introduction to ERK2 Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of ERK2 can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The pyrrolidine scaffold is a common feature in many kinase inhibitors, valued for its ability to form key interactions within the kinase domain.[1]
Compound Comparison
Compound X (this compound) is a novel compound with structural motifs suggesting potential kinase inhibitory activity. Compound Y is a known ERK2 inhibitor containing a pyrrolidine moiety, selected for its structural similarity to Compound X and the availability of public performance data.
Quantitative Data Summary
The following table summarizes the in vitro and cell-based assay data for Compound X and Compound Y against the target kinase, ERK2.
| Assay Type | Parameter | Compound X (Hypothetical Data) | Compound Y (Reference Compound) |
| Biochemical Assay | ERK2 Enzymatic IC50 | 15 nM | 28 nM[2] |
| Cell-Based Assay | p-RSK Cellular IC50 | 50 nM | 85 nM |
| Cell Proliferation Assay | A375 Cell Line GI50 | 120 nM | 250 nM |
Experimental Protocols
Biochemical ERK2 Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human ERK2.
Methodology:
-
Reagents: Recombinant human ERK2 enzyme, biotinylated myelin basic protein (MBP) substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure: a. A solution of ERK2 enzyme is pre-incubated with serially diluted concentrations of the test compound (Compound X or Compound Y) in a 384-well plate for 15 minutes at room temperature. b. The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated MBP substrate. c. The reaction is allowed to proceed for 60 minutes at room temperature. d. The reaction is stopped by the addition of EDTA. e. The amount of phosphorylated substrate is detected using a luminescence-based or fluorescence-based readout system.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-RSK (p-RSK) Assay
Objective: To assess the ability of the compounds to inhibit ERK2 signaling in a cellular context by measuring the phosphorylation of a downstream substrate, RSK.
Methodology:
-
Cell Line: A human cancer cell line with a constitutively active MAPK pathway, such as A375 melanoma cells, is used.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of the test compounds for 2 hours. c. Following treatment, the cells are lysed, and the protein concentration is determined. d. The levels of phosphorylated RSK (p-RSK) and total RSK are quantified using a sandwich ELISA or a Western blot-based method.[3]
-
Data Analysis: The ratio of p-RSK to total RSK is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To evaluate the effect of the compounds on the proliferation and viability of cancer cells.
Methodology:
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).[4]
-
Procedure: a. A375 cells are seeded in 96-well plates and incubated overnight. b. The cells are treated with a range of concentrations of the test compounds and incubated for 72 hours.[5] c. After the incubation period, the MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. The formazan crystals are dissolved by adding the solubilization solution. e. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) value is determined from the dose-response curve.
Visualizations
References
A Comparative Guide to Kinase Inhibitors: Evaluating Scaffolds Containing Benzonitrile and Pyrrolidine Moieties
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of representative kinase inhibitors that feature benzonitrile and pyrrolidine functional groups. While direct experimental data for "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" as a kinase inhibitor is not publicly available, this document serves to contextualize its potential by examining the efficacy of structurally related compounds against well-established kinase inhibitors.
Introduction to Kinase Inhibitor Scaffolds
The benzonitrile and pyrrolidine moieties are prevalent in medicinal chemistry and have been incorporated into numerous biologically active compounds. The nitrile group of benzonitrile can act as a hydrogen bond acceptor and participate in various non-covalent interactions within a kinase's ATP-binding pocket. The pyrrolidine ring, a saturated five-membered heterocycle, provides a three-dimensional structural element that can be functionalized to optimize binding affinity and selectivity.
This guide will compare the inhibitory activities of compounds containing these scaffolds with widely recognized and clinically approved kinase inhibitors, providing a framework for understanding their potential in drug design and development.
Quantitative Comparison of Kinase Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected kinase inhibitors against various kinase targets. Lower IC50 values indicate greater potency.
| Inhibitor Class | Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Benzonitrile-Containing | 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile | Receptor Tyrosine Kinases (in Glioblastoma cells) | 87,000 - 107,000 (cellular) | |
| (Z)-3-Amino-3-(4-aminophenylthio)-2-(2-(trifluoromethyl)phenyl)acrylonitrile | MEK2 | 220 | [1] | |
| Pyrrolidine-Containing | FN-1501 | FLT3, CDK2, CDK4, CDK6 | 8 (cellular, MV4-11) | [2] |
| 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][3][4][5]triazin-4-amine derivatives | PI3Kδ | Potent and selective | [6] | |
| Futibatinib | FGFR2 | 57 | [7] | |
| Established Inhibitors | Imatinib | v-Abl | 38 | |
| c-Kit | 100 | [8] | ||
| PDGFR | 100 | [8] | ||
| Dasatinib | Abl | <1 | [9] | |
| Src | 0.8 | [9] | ||
| c-Kit | 79 | [9] | ||
| Sunitinib | VEGFR2 | 80 | [10] | |
| PDGFRβ | 2 | [10] | ||
| Gefitinib | EGFR (Tyr1173, Tyr992) | 26 - 57 (cellular) | [11] | |
| Axitinib | VEGFR1 | 0.1 | [12] | |
| VEGFR2 | 0.2 | [12] | ||
| VEGFR3 | 0.1 - 0.3 | [12] | ||
| PDGFRβ | 1.6 | [12] | ||
| c-Kit | 1.7 | [12] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the evaluation of kinase inhibitor efficacy. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the direct inhibition of a purified kinase's ability to phosphorylate a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto the filter plate.
-
Washing: Wash the filter plates extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to the wells and measure the amount of incorporated radiolabel using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Substrate)
This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Strip the membrane and re-probe with an antibody for the total substrate to normalize for loading differences.
-
Calculate the percentage of inhibition of substrate phosphorylation relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway Diagram
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade often targeted by kinase inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the screening and characterization of potential kinase inhibitors.
Caption: A general workflow for kinase inhibitor discovery and development.
References
- 1. Dual specificity mitogen-activated protein kinase kinase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. Dasatinib - Wikipedia [en.wikipedia.org]
- 10. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to Pyrrolidinylbenzonitrile Derivatives as Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the comparative analysis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as Selective Androgen Receptor Modulators (SARMs) due to the lack of publicly available experimental data for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. The presented data is based on published research on structurally related analogs.
Introduction
Pyrrolidinylbenzonitrile derivatives have emerged as a promising class of non-steroidal Selective Androgen Receptor Modulators (SARMs). SARMs are therapeutic agents that exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues like the prostate.[1][2] This guide provides a comparative overview of the performance of various 4-(pyrrolidin-1-yl)benzonitrile derivatives, supported by experimental data from preclinical studies.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes.[3][4][5][6][7] This signaling cascade is crucial for the development and maintenance of male characteristics and has anabolic effects on various tissues.
Comparative Performance of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives
The development of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs has focused on optimizing their potency, selectivity, and pharmacokinetic properties.[1][2] The following tables summarize key in vitro and in vivo data for a selection of these compounds.
In Vitro Androgen Receptor Binding Affinity and Agonistic Activity
| Compound ID | Substitution Pattern | AR Binding Affinity (Ki, nM) | AR Agonistic Activity (EC50, nM) |
| Compound A | Naphthalene derivative | Potent | Comparable to Derivative B |
| Derivative B | 4-(hydroxypyrrolidin-1-yl)benzonitrile | - | - |
| Derivative 1c | 4-((2S,3S)-2,3-dimethyl-3-hydroxypyrrolidin-1-yl)benzonitrile | - | Potent |
| Derivative 2a | 4-(5-oxopyrrolidine-1-yl)benzonitrile | Strong | - |
| Derivative 2f | 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | - | Ideal SARM profile |
Data extracted from preclinical studies.[1][2] '-' indicates data not explicitly provided in the cited sources.
In Vivo Anabolic and Androgenic Effects (Hershberger Assay)
The Hershberger assay in castrated male rats is a standard model to assess the anabolic and androgenic activities of SARMs.
| Compound ID | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Prostate Weight) |
| Derivative 1c | Significant Efficacy | No increase |
| Derivative 2f | Ideal SARM profile | Ideal SARM profile |
Data extracted from preclinical studies.[1][2]
Pharmacokinetic Profiles
| Compound ID | Metabolic Stability | Pharmacokinetic (PK) Profile |
| Compound A | Low | Poor |
| Derivative 1c | Improved | Suitable |
| Derivative 2a | Improved | - |
| Derivative 2f | - | Good in rats, dogs, and monkeys |
Data extracted from preclinical studies.[1][2] '-' indicates data not explicitly provided in the cited sources.
Experimental Protocols
General Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives
The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below.
Detailed Protocol for Nucleophilic Aromatic Substitution:
-
A solution of the appropriately substituted pyrrolidine is prepared in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution to deprotonate the pyrrolidine nitrogen.
-
The corresponding 4-fluorobenzonitrile derivative is added to the reaction mixture.
-
The reaction is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-(pyrrolidin-1-yl)benzonitrile derivative.
In Vitro Androgen Receptor (AR) Binding Assay
This assay determines the affinity of the test compounds for the androgen receptor.
-
A competitive radioligand binding assay is performed using a source of AR (e.g., rat prostate cytosol or recombinant human AR) and a radiolabeled androgen, such as [3H]-mibolerone.
-
The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Hershberger Assay
This assay evaluates the anabolic and androgenic activities of SARMs in a rodent model.
-
Male rats are castrated to remove the endogenous source of androgens.
-
After a recovery period, the animals are treated daily with the test compound or a vehicle control for a specified duration (e.g., 7-10 days).
-
A positive control group treated with testosterone propionate is typically included.
-
At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle (anabolic indicator) and the prostate and seminal vesicles (androgenic indicators) are recorded.
-
The data is analyzed to determine the anabolic and androgenic potency and efficacy of the test compounds.
Conclusion
The 4-(pyrrolidin-1-yl)benzonitrile scaffold has proven to be a versatile platform for the development of potent and selective androgen receptor modulators. Through systematic structural modifications of both the pyrrolidine and benzonitrile rings, researchers have identified derivatives with improved metabolic stability and desirable in vivo activity profiles, demonstrating significant anabolic effects with reduced androgenicity.[1][2] Further optimization of this chemical series holds promise for the development of novel therapeutics for conditions such as muscle wasting and osteoporosis. While direct experimental data on this compound is not currently available in the public domain, the structure-activity relationships established for its 4-substituted analogs provide a valuable framework for predicting its potential biological activity and guiding future research in this area.
References
- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
assessing the selectivity profile of "5-Amino-2-(pyrrolidin-1-yl)benzonitrile" across a kinase panel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. However, the therapeutic window of these agents is critically dependent on their selectivity across the human kinome. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile is paramount during drug development.
This guide provides a framework for assessing and comparing the selectivity of kinase inhibitors. Due to the lack of publicly available kinase panel data for "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," this document will use the well-characterized multi-kinase inhibitor, Dasatinib , as an exemplar. We will compare its selectivity profile against another multi-kinase inhibitor, Sunitinib , to illustrate how such comparisons can inform research and development.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as dissociation constants (Kd). Lower values indicate stronger binding and more potent inhibition.
Below is a summary of the inhibitory activity of Dasatinib and Sunitinib against a selection of key on- and off-target kinases. This data highlights their distinct selectivity profiles. Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases, while Sunitinib shows strong activity against KIT, PDGF, and VEGF receptors.[1][2]
| Kinase Target | Dasatinib (% of Control @ 100 nM) | Sunitinib (% of Control @ 100 nM) | Primary Signaling Pathway |
| ABL1 | 0.1 | 38 | Cell proliferation, survival |
| SRC | 0.2 | 45 | Cell growth, migration, invasion |
| LCK | 0.1 | 62 | T-cell signaling |
| LYN | 0.1 | 55 | B-cell signaling |
| YES1 | 0.1 | 58 | Src family kinase signaling |
| KIT | 1.5 | 0.8 | Cell survival, proliferation |
| PDGFRA | 2.5 | 1.2 | Cell growth, division |
| PDGFRB | 1.8 | 0.9 | Cell growth, division |
| VEGFR2 | 9.8 | 2.1 | Angiogenesis |
| BTK | 5.0 (IC50 = 5 nM) | - | B-cell development |
| c-FMS | Potent Inhibition | - | Macrophage development |
| Ephrin Receptors | Potent Inhibition | - | Developmental processes |
Data is illustrative and compiled from various sources. The "% of Control" represents the percentage of kinase activity remaining in the presence of the inhibitor; a lower number signifies stronger inhibition.[1][3][4]
Experimental Protocols
A variety of biochemical assays are available to determine the selectivity profile of a kinase inhibitor. These can be broadly categorized into activity assays and binding assays.[5]
KINOMEscan™ Competition Binding Assay
This is a widely used method to profile inhibitor selectivity and determine dissociation constants (Kd).[6][7]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag, which is inversely proportional to the binding affinity of the test compound.[6][7]
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as DNA-tagged fusions.[6]
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support, such as beads.[6]
-
Competition Assay: The test compound (e.g., Dasatinib) is incubated with a specific kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.[6]
-
Washing: The solid support is washed to remove any unbound kinase and test compound.[1]
-
Elution: The kinase that remains bound to the solid support is eluted.[1]
-
Quantification: The amount of the eluted, DNA-tagged kinase is quantified using real-time quantitative PCR (qPCR).[1][6]
-
Data Analysis: The results are reported as a percentage of the control (vehicle-treated sample). A lower percentage indicates a stronger binding affinity of the test compound for the kinase. Dissociation constants (Kd) can be calculated by measuring the amount of kinase captured as a function of the test compound concentration.[7]
Radiometric Kinase Activity Assay (e.g., HotSpot℠)
This is considered a gold standard for measuring kinase activity.[5][8]
Principle: This assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a specific substrate (protein or peptide) by the kinase.[5]
Methodology:
-
Reaction Setup: The test compound, kinase, substrate, and [γ-³³P]-ATP are incubated together in a suitable reaction buffer.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Unreacted [γ-³³P]-ATP is washed away from the phosphorylated substrate.[5]
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[8]
-
Data Analysis: The kinase activity is proportional to the measured radioactivity. The inhibitory effect of the compound is determined by comparing the activity in the presence of the compound to a control reaction without the compound. IC50 values are then calculated.
Visualizations
To further elucidate the experimental and biological context, the following diagrams are provided.
The comprehensive assessment of a kinase inhibitor's selectivity is a critical step in drug discovery and development. While public data on the specific selectivity profile of "this compound" is not available, this guide provides a robust framework for how such an evaluation can be conducted and presented. By using Dasatinib as an exemplar, we have demonstrated the importance of comparing selectivity profiles, detailing experimental methodologies, and visualizing the complex biological and experimental workflows. This approach allows for a more informed selection of tool compounds for research and a clearer path toward the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. bellbrooklabs.com [bellbrooklabs.com]
No Biological Data Available for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile to Assess Cross-Reactivity
Initial investigations into the biological activity and cross-reactivity of the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS: 219921-68-3) have revealed a significant lack of publicly available data. Despite its commercial availability for research purposes, no scientific literature detailing its biological targets, mechanism of action, or effects in different cell lines could be identified.
This absence of foundational biological data makes it impossible to fulfill the request for a comparative guide on its cross-reactivity. A comprehensive analysis of cross-reactivity necessitates a known primary biological target and baseline activity data against which off-target effects in various cell lines can be compared. Without this essential information, any attempt to generate a comparison guide would be purely speculative and lack the required scientific rigor and supporting experimental data.
Proposed Alternative: A Comparative Guide on a Structurally Related, Well-Characterized Compound
To address the user's interest in the cross-reactivity of compounds with a similar chemical scaffold, we propose to create the requested in-depth comparison guide for a well-documented, structurally related molecule. A suitable alternative would be a compound from the class of aminobenzonitrile or pyrrolidinylbenzonitrile derivatives that has been extensively studied and for which there is a wealth of public data.
A strong candidate for this alternative analysis would be a Janus kinase (JAK) inhibitor that incorporates a pyrrolidinylnitrile moiety, such as Tofacitinib or Ruxolitinib . These compounds are well-characterized, with a known mechanism of action, and extensive data on their on-target and off-target activities across a wide range of cell lines are available in the scientific literature.
Focusing on a compound like Tofacitinib would allow for the creation of a comprehensive and data-rich comparison guide that would include:
-
Quantitative Data Tables: Summarizing IC50 values against various kinases and in different cell lines.
-
Detailed Experimental Protocols: Outlining the methodologies used for kinase assays, cell viability assays, and signaling pathway analysis.
-
Signaling Pathway and Workflow Diagrams: Visualizing the JAK-STAT pathway and experimental procedures using Graphviz, as originally requested.
We believe that this proposed alternative will provide valuable insights into the cross-reactivity of a clinically relevant compound with a similar chemical scaffold to the one initially requested, thereby still meeting the core objectives of the user's inquiry. We await your feedback on this proposal before proceeding with the generation of the detailed guide.
A Head-to-Head Comparison of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and Reference DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative Dipeptidyl Peptidase-4 (DPP-4) inhibitor, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, against established reference compounds in the same class. While direct experimental data for this compound is not publicly available, its structural similarity to known DPP-4 inhibitors, such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, suggests its potential as a therapeutic agent for type 2 diabetes. This document outlines the mechanism of action, comparative efficacy, pharmacokinetic profiles, and potential adverse effects of the reference compounds to provide a framework for the evaluation of novel candidates like this compound.
The Role of DPP-4 Inhibition in Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake.[1][2] These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, reduced glucagon levels, and consequently, lower blood glucose levels in patients with type 2 diabetes.[3][4]
Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
Comparative Bioactivity Analysis of Benzonitrile and Pyrrolidine-Containing Compounds
A statistical and mechanistic overview of therapeutic agents structurally related to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, for researchers, scientists, and drug development professionals.
While specific bioactivity data for this compound is not extensively available in public literature, its core structure, featuring both a benzonitrile and a pyrrolidine moiety, is present in a diverse range of biologically active molecules. This guide provides a comparative analysis of several classes of compounds that share these structural motifs, summarizing their quantitative bioactivity, experimental protocols, and underlying signaling pathways. The information presented serves as a valuable resource for drug discovery and development, illustrating how modifications to this common scaffold can lead to vastly different pharmacological activities.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity of representative compounds that are structurally related to this compound. These compounds target different proteins and exhibit a range of potencies, highlighting the chemical versatility of the benzonitrile-pyrrolidine scaffold.
| Compound Class | Representative Compound(s) | Target | Bioactivity Metric | Value |
| AMPA Receptor Antagonist | Perampanel | AMPA Receptor | IC50 | 0.56 µM (560 nM)[1] |
| Histamine H3 Receptor Antagonist | ABT-239 | Histamine H3 Receptor | Ki | 0.1 - 5.8 nM |
| DPP-4 Inhibitors | 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl peptidase-4 (DPP-4) | IC50 | 1.46 - 6.78 µM |
| Selective Androgen Receptor Modulator (SARM) | 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) | Androgen Receptor | Ki | 7.9 nM |
Experimental Protocols
The bioactivity data presented above were determined using specific in vitro assays. Understanding the methodologies is crucial for interpreting the data and designing further experiments.
AMPA Receptor Antagonist Activity Assay (Calcium Influx Assay)
This assay measures the ability of a compound to inhibit the influx of calcium ions through AMPA receptors upon stimulation by an agonist.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human AMPA receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye increases in fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are washed and then incubated with varying concentrations of the test compound (e.g., Perampanel) for a predetermined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The AMPA receptor agonist (e.g., glutamate or AMPA) is injected into the wells, and the resulting change in fluorescence is measured immediately.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximum calcium influx, is calculated from the dose-response curve.
Histamine H3 Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the Histamine H3 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express the human Histamine H3 receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound (e.g., ABT-239).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
DPP-4 Inhibitor Activity Assay (Enzymatic Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl peptidase-4 (DPP-4).
-
Reagents: The assay requires purified DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test inhibitor.
-
Assay Setup: In a 96-well plate, the DPP-4 enzyme is pre-incubated with varying concentrations of the test compound.
-
Enzymatic Reaction: The fluorogenic substrate is added to initiate the enzymatic reaction. DPP-4 cleaves the substrate, releasing a fluorescent product (7-Amino-4-methylcoumarin, AMC).
-
Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for drug discovery.
References
Absence of In Vitro Data for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile Necessitates Analysis of Structurally Related Analogs
Comprehensive literature searches did not yield any specific in vitro studies, mechanism of action, or signaling pathway information for the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. Due to the lack of available data on this specific molecule, this guide provides a comparative analysis of a closely related structural analog, 4-(pyrrolidin-1-yl)benzonitrile derivatives, for which reproducible in vitro findings have been published.
Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been identified as selective androgen receptor modulators (SARMs), exhibiting anabolic effects in tissues like muscle while having neutral effects on the prostate.[1][2] This positions them as potential therapeutic agents for various conditions. Further modifications of this core structure have led to the discovery of compounds with improved metabolic stability and potent androgenic activity.[3] In contrast, other related structures, such as 4-(pyrrolidin-3-yl)benzonitrile derivatives, have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), highlighting the diverse biological activities of this chemical class.[4]
This guide will focus on the in vitro findings for 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs, presenting available quantitative data, experimental methodologies, and the relevant signaling pathway.
Comparative In Vitro Activity of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives
The following table summarizes the in vitro activity of representative 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators.
| Compound ID | Structure | Target | Assay Type | Activity (IC50/EC50/Ki) | Reference |
| Derivative 1b | 4-(pyrrolidin-1-yl)benzonitrile derivative | Androgen Receptor | Binding Affinity | Not Specified | [1] |
| Derivative 2a | 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative | Androgen Receptor | Binding Affinity | Strong | [1] |
| Compound 1c | (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative of 4-(pyrrolidin-1-yl)benzonitrile | Androgen Receptor | Agonistic Activity | Potent | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility of the findings.
Androgen Receptor (AR) Binding Assay
The binding affinity of the compounds to the androgen receptor is a primary determinant of their potential as SARMs. A typical protocol involves a competitive binding assay.
Objective: To determine the ability of a test compound to displace a radiolabeled androgen (e.g., [³H]-mibolerone) from the ligand-binding domain of the human androgen receptor (hAR-LBD).
Materials:
-
Recombinant hAR-LBD
-
[³H]-mibolerone
-
Test compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
A solution containing hAR-LBD and [³H]-mibolerone is prepared in the assay buffer.
-
The test compounds are serially diluted to various concentrations.
-
The hAR-LBD/[³H]-mibolerone mixture is incubated with the test compounds (or vehicle control) for a specified period (e.g., 18 hours) at a controlled temperature (e.g., 4°C).
-
Following incubation, the mixture is filtered through a filter plate to separate the bound from the free radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Androgen Receptor Agonist Assay (Cell-Based)
This assay evaluates the functional activity of the compounds in a cellular context, determining whether they act as agonists or antagonists of the androgen receptor.
Objective: To measure the ability of a test compound to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., CV-1 or HEK293)
-
Expression vectors for the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV)
-
Cell culture medium and reagents
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cells are co-transfected with the androgen receptor and reporter gene expression vectors.
-
After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compounds (or a reference agonist like dihydrotestosterone, DHT).
-
The cells are incubated for a further period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Signaling Pathway and Experimental Workflow
The signaling pathway of androgen receptor activation and the general workflow for evaluating SARM activity are depicted below.
Caption: Androgen Receptor Signaling Pathway for SARMs.
Caption: Experimental Workflow for SARM Evaluation.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Drug-Like Properties of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Comparative Guide
In the landscape of modern drug discovery, a thorough evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its progression as a potential therapeutic agent. This guide provides a comparative analysis of the drug-like properties of the novel compound, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, benchmarked against three well-characterized drugs: Warfarin, Propranolol, and Ketoconazole. These reference compounds have been selected to represent a spectrum of physicochemical and pharmacokinetic characteristics.
The following sections present a summary of key in vitro drug-like properties, detailed experimental protocols for the assays performed, and visual representations of the evaluation workflow and the interplay of these properties.
Comparative Analysis of In Vitro Drug-Like Properties
The drug-like properties of this compound were assessed using a standard panel of in vitro ADME assays. The results are summarized below in comparison to Warfarin, Propranolol, and Ketoconazole.
| Property | This compound (Hypothetical Data) | Warfarin | Propranolol | Ketoconazole |
| Molecular Weight ( g/mol ) | 187.24 | 308.33 | 259.34 | 531.44 |
| Aqueous Solubility (µg/mL at pH 7.4) | 75 | ~17[1] | >1000[2][3][4] | ~21 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | 8.5 | High (>10) | High (>10)[5] | Low (<1, P-gp substrate) |
| Human Liver Microsomal Stability (t½, min) | 45 | ~36.3 hours (in plasma)[6] | Intermediate | Low |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 30 | Low | Intermediate[7][8] | High |
| Human Plasma Protein Binding (%) | 85 | >99[9] | 80-95[7][10] | ~99[11][12] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Aqueous Solubility Assay (Kinetic)
This assay determines the kinetic solubility of a compound in an aqueous buffer.
-
Materials : Test compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, 96-well microplate, plate shaker, UV/Vis spectrophotometer.
-
Procedure :
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well microplate, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a predetermined wavelength using a UV/Vis spectrophotometer.
-
Calculate the solubility based on a standard curve of the compound in DMSO.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
-
Materials : Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Procedure :
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A→B) permeability, add the test compound (at a final concentration of 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio (B→A Papp / A→B Papp) is calculated to assess the potential for active efflux.
-
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, providing an indication of its hepatic clearance.
-
Materials : Test compound, human liver microsomes (HLM), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), acetonitrile, LC-MS/MS system.
-
Procedure :
-
Pre-warm a solution of HLM and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.
-
Materials : Test compound, human plasma, Rapid Equilibrium Dialysis (RED) device, phosphate-buffered saline (PBS) pH 7.4, acetonitrile, LC-MS/MS system.
-
Procedure :
-
Spike the test compound into human plasma at a final concentration of 1 µM.
-
Add the plasma sample to the donor chamber of the RED device and PBS to the receiver chamber. The two chambers are separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.
-
Precipitate the proteins by adding cold acetonitrile.
-
Centrifuge the samples and analyze the supernatant for the concentration of the compound using LC-MS/MS.
-
Calculate the percentage of unbound drug using the formula: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
-
Visualizing Drug-Like Property Evaluation
To better illustrate the workflow and conceptual relationships in evaluating drug-like properties, the following diagrams are provided.
References
- 1. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. xenotech.com [xenotech.com]
- 6. Liquid chromatographic assay of warfarin: similarity of warfarin half-lives in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparison of intrinsic clearance in liver microsomes and hepatocytes from rats and humans: evaluation of free fraction and uptake in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
A Comparative Guide to the Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The chemical scaffold 5-amino-2-(pyrrolidin-1-yl)benzonitrile is a key structural motif in the development of various therapeutic agents. Its synthesis is of considerable interest to medicinal chemists. This guide provides a comparative analysis of two common synthetic routes to this and analogous structures, offering insights into their respective methodologies, yields, and strategic advantages. The presented data is a compilation from analogous reactions reported in the scientific literature.
Two prevalent and effective strategies for the synthesis of this compound analogs are:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction
-
Route 2: Buchwald-Hartwig Amination followed by Nitro Group Reduction
Both routes typically converge on a common intermediate, 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile, which is subsequently reduced to the target amine.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthetic routes. The data is based on typical yields and conditions reported for analogous transformations in the literature.
| Parameter | Route 1: SNAr & Nitro Reduction | Route 2: Buchwald-Hartwig & Nitro Reduction |
| Starting Material | 2-Fluoro-5-nitrobenzonitrile or 2-Chloro-5-nitrobenzonitrile | 2-Bromo-5-nitrobenzonitrile |
| Step 1 Reagents | Pyrrolidine, Base (e.g., K2CO3, Et3N) in a polar aprotic solvent (e.g., DMSO, DMF) | Pyrrolidine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) in an ethereal or aromatic solvent (e.g., Toluene, Dioxane) |
| Step 1 Typical Yield | 85-95%[1] | 75-90% |
| Step 2 Reagents | Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C, Fe/NH4Cl) in a protic solvent (e.g., EtOH, EtOAc) | Reducing agent (e.g., SnCl2·2H2O, H2/Pd-C, Fe/NH4Cl) in a protic solvent (e.g., EtOH, EtOAc) |
| Step 2 Typical Yield | 70-90%[2] | 70-90%[2] |
| Overall Estimated Yield | 60-85% | 52-81% |
| Key Advantages | - Palladium-free- Often uses less expensive starting materials- Simpler reaction setup | - Broader substrate scope (can be used with less activated aryl halides)- Milder conditions may be possible for sensitive substrates |
| Key Disadvantages | - Requires an activated aryl halide (with an electron-withdrawing group ortho or para to the leaving group) | - Requires an expensive palladium catalyst and ligand- May require inert atmosphere conditions |
Experimental Protocols
Route 1: SNAr and Nitro Reduction
Step 1: Synthesis of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile via SNAr
To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO) is added potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq). The reaction mixture is stirred at 80-100 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Upon completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile. A similar procedure can be followed for analogous 2-chloro-nitropyridine substrates, which have been shown to react with pyrrolidine in methanol at room temperature, yielding the desired product in high yields (91-95%).[1]
Step 2: Reduction of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile to this compound
A mixture of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile (1.0 eq) and tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) in ethanol is heated at 70 °C under a nitrogen atmosphere. The reaction is monitored by TLC. After the starting material has been consumed (typically 30-60 minutes), the solution is cooled and poured into ice. The pH is adjusted to be slightly basic (pH 7-8) by the addition of a 5% aqueous sodium bicarbonate solution. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[2] This method is known to be effective for the reduction of aromatic nitro compounds without affecting other sensitive groups like nitriles.[2]
Route 2: Buchwald-Hartwig Amination and Nitro Reduction
Step 1: Synthesis of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile via Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with 2-bromo-5-nitrobenzonitrile (1.0 eq), a palladium catalyst such as Pd2(dba)3 (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Toluene, pyrrolidine (1.2 eq), and a base such as sodium tert-butoxide (1.4 eq) are then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until complete consumption of the starting material is observed by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to give 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile.
Step 2: Reduction of 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile to this compound
The reduction of the nitro intermediate is carried out using the same procedure as described in Step 2 of Route 1.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic Route 1: SNAr followed by Nitro Reduction.
Caption: Synthetic Route 2: Buchwald-Hartwig Amination and Nitro Reduction.
References
A Comparative Benchmarking Guide: 5-Amino-2-(pyrrolidin-1-yl)benzonitrile versus Vildagliptin for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical DPP-4 inhibitor, "5-Amino-2-(pyrrolidin-1-yl)benzonitrile," against the established competitor, Vildagliptin. The analysis is based on the structural similarities of "this compound" to known cyanopyrrolidine-based DPP-4 inhibitors.[1][2] The data presented for Vildagliptin is based on publicly available information and serves as a benchmark for evaluating the potential performance of "this compound."
Introduction
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][5] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[2][6]
"this compound" is a novel compound featuring a cyanopyrrolidine scaffold, a key pharmacophore in several potent DPP-4 inhibitors.[1][7] This structural feature suggests its potential as a DPP-4 inhibitor. Vildagliptin, a well-established drug in this class, also contains a cyanopyrrolidine moiety and serves as an appropriate comparator for this benchmarking guide.[8][9]
Performance Data Summary
The following table summarizes key performance indicators for a typical DPP-4 inhibitor, using Vildagliptin as a reference. These parameters are critical for evaluating the efficacy, potency, and selectivity of a potential new drug candidate like "this compound."
| Parameter | Vildagliptin (Reference) | This compound (Hypothetical) |
| Target | Dipeptidyl Peptidase-4 (DPP-4) | Dipeptidyl Peptidase-4 (DPP-4) |
| IC₅₀ (DPP-4) | ~2.5 - 4.7 nM | To be determined |
| Selectivity | High selectivity against DPP-8 and DPP-9 | To be determined |
| Mechanism of Action | Reversible, covalent inhibitor | Hypothesized as reversible, covalent inhibitor |
| In Vivo Efficacy | Reduces HbA1c levels, improves glycemic control | To be determined |
Experimental Protocols
To benchmark "this compound" against Vildagliptin, the following key experiments are recommended:
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified DPP-4 enzyme.
Methodology:
-
Enzyme: Recombinant human DPP-4.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Procedure:
-
The test compound ("this compound") and Vildagliptin are serially diluted to a range of concentrations.
-
The compounds are pre-incubated with DPP-4 enzyme in an appropriate buffer (e.g., Tris-HCl, pH 7.5) at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths of ~360/460 nm).
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Selectivity Profiling
Objective: To assess the selectivity of the test compound for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9.
Methodology:
-
Similar to the DPP-4 inhibition assay, but using recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.
-
The IC₅₀ values for DPP-8 and DPP-9 are determined and compared to the IC₅₀ for DPP-4 to calculate the selectivity ratio.
In Vivo Efficacy in a Type 2 Diabetes Animal Model
Objective: To evaluate the glucose-lowering effects of the test compound in an animal model of type 2 diabetes.
Methodology:
-
Animal Model: db/db mice or Zucker Diabetic Fatty (ZDF) rats.
-
Procedure:
-
Animals are randomized into vehicle control, Vildagliptin-treated, and "this compound"-treated groups.
-
Compounds are administered orally once or twice daily for a specified period (e.g., 4 weeks).
-
Blood glucose levels are monitored regularly.
-
An oral glucose tolerance test (OGTT) is performed at the end of the study to assess improvements in glucose disposal.
-
HbA1c levels are measured to determine long-term glycemic control.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Vildagliptin [pdb101.rcsb.org]
- 4. drugs.com [drugs.com]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 6. Vildagliptin - Wikipedia [en.wikipedia.org]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msnlabs.com [msnlabs.com]
- 9. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3), ensuring compliance with standard safety protocols.
While the toxicological properties of this specific compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] Therefore, caution and adherence to established safety measures are essential during handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or glasses.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | Protective clothing and chemical-resistant boots.[1] |
| Respiratory Protection | Use in a well-ventilated area.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to place it in a suitable, sealed container for collection by a licensed waste disposal company.
-
Containment: Carefully sweep up the solid this compound, avoiding dust formation.
-
Labeling: Place the material into a suitable, clearly labeled, and sealed container for disposal.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases, until collection.[1]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through an approved and licensed waste disposal plant. This is the mandatory and safest route for disposal.
-
Decontamination: Thoroughly decontaminate all tools and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
Emergency Procedures
In the event of accidental exposure or spillage, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Skin Contact | Wash the affected area immediately and thoroughly with generous quantities of running water and non-abrasive soap.[1] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1] |
| Ingestion | If swallowed, seek immediate medical attention. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
This guide provides critical safety, handling, and disposal information for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and nitriles, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[1][3][4][5][6][7] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[2][3] |
Safety and Handling Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: In the absence of a specific SDS, review the SDS for related aromatic amines (e.g., 2-Aminobenzonitrile) and nitriles (e.g., Benzonitrile).[9][10][11]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[8]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[8]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by a cleaning agent (e.g., soap and water).
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Chemical Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unreacted compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., Toxic, Irritant).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Ensure all necessary PPE is donned and work is conducted within a certified chemical fume hood.
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the desired amount of this compound.
-
Transfer: Carefully transfer the weighed solid into an appropriate volumetric flask.
-
Dissolution: Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask and swirl gently to dissolve the solid.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled storage vial and store under appropriate conditions, such as under an inert atmosphere at 2-8°C.[12]
Protocol 2: Spill Decontamination
-
Evacuation: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Control: If the spill is small and manageable, and you are properly trained and equipped, proceed with cleanup. Ensure the fume hood is operating correctly.
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material or contaminated paper towels using forceps or a scoop and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and EHS department, as required by institutional policy.
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. armbrustusa.com [armbrustusa.com]
- 2. epa.gov [epa.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. hsa.ie [hsa.ie]
- 7. business.medtecs.com [business.medtecs.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 5-AMINO-2-(1-PYRROLIDINYL)BENZONITRILE CAS#: 219921-68-3 [m.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
